molecular formula C14H21NO8S2 B144798 N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine CAS No. 133024-90-5

N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine

Cat. No.: B144798
CAS No.: 133024-90-5
M. Wt: 395.5 g/mol
InChI Key: OTMPFAMQTGLSPU-UHFFFAOYSA-N
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Description

N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine, also known as this compound, is a useful research compound. Its molecular formula is C14H21NO8S2 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-methylsulfonyloxyethyl(phenylmethoxycarbonyl)amino]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO8S2/c1-24(17,18)22-10-8-15(9-11-23-25(2,19)20)14(16)21-12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMPFAMQTGLSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447037
Record name {[(Benzyloxy)carbonyl]azanediyl}di(ethane-2,1-diyl) dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133024-90-5
Record name {[(Benzyloxy)carbonyl]azanediyl}di(ethane-2,1-diyl) dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine: A Bifunctional Alkylating Agent for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Disclaimer: The specific compound N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine is a highly specialized chemical entity with limited direct references in publicly available literature. This guide has been constructed by synthesizing information on its core structural components, the principles of bifunctional alkylating agents, and established chemical methodologies. All protocols and mechanisms are presented as expert-guided hypotheses based on established principles of organic chemistry and drug development.

Introduction: The Rationale for Bifunctional Alkylating Agents in Modern Research

Bifunctional alkylating agents represent a cornerstone in the development of therapeutic agents, particularly in oncology. Their ability to form covalent cross-links with biological macromolecules, most notably DNA, leads to cytotoxic events that can be harnessed to control cellular proliferation. The molecule this compound is a rationally designed agent belonging to this class. It features two key components: a nitrogen mustard-like core responsible for the alkylating activity and a carboxybenzyl (Cbz) protecting group that modulates its reactivity and solubility.

The core structure, N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine, is a potent electrophile. The mesylate (methylsulfonyl) groups are excellent leaving groups, rendering the terminal carbons susceptible to nucleophilic attack by biological molecules. The presence of two such groups on a single molecule allows for the sequential alkylation of two different nucleophilic sites, resulting in the formation of a cross-link. This guide will delve into the synthesis, mechanism of action, and potential applications of this compound, providing researchers with the foundational knowledge to explore its utility in their own investigations.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general synthetic route involves three key stages: protection of the starting secondary amine, followed by mesylation of the hydroxyl groups.

Synthetic Pathway

The logical flow for the synthesis is outlined below, starting from the readily available diethanolamine.

cluster_0 Step 1: Protection cluster_1 Step 2: Mesylation A Diethanolamine HN(CH₂CH₂OH)₂ B N-Cbz-diethanolamine Cbz-N(CH₂CH₂OH)₂ A->B  Benzyl Chloroformate (Cbz-Cl)    Base (e.g., NaHCO₃)   C This compound Cbz-N(CH₂CH₂OMs)₂ B->C  Methanesulfonyl Chloride (MsCl)    Base (e.g., Triethylamine)    DCM, 0°C to RT   cluster_0 Reaction Pathway A Target Compound Cbz-N(CH₂CH₂OMs)₂ B First Alkylation Event (Mono-adduct formation) A->B  SN2 Attack    Loss of first MsO⁻   C Second Alkylation Event (Cross-link formation) B->C  SN2 Attack    Loss of second MsO⁻   D DNA (Nucleophilic Guanine-N7) D->B D->C

Caption: Mechanism of DNA cross-linking by the agent.

  • First Alkylation: One of the mesylate groups is displaced by a nucleophile, such as the N7 of a guanine base in a DNA strand, forming a mono-adduct. This is an Sₙ2 reaction where the mesylate acts as the leaving group.

  • Second Alkylation (Cross-linking): The second mesylate-bearing arm of the molecule is now tethered to the DNA. It can then react with a second nucleophilic site. If this second site is on the complementary DNA strand, an interstrand cross-link (ICL) is formed. If it is on the same strand, an intrastrand cross-link is formed.

ICLs are particularly cytotoxic as they physically prevent the separation of the DNA strands, which is a prerequisite for both replication and transcription. This stalls the cell cycle and can trigger apoptosis (programmed cell death), making this class of compounds effective anti-cancer agents.

Applications and Future Directions

While specific applications for this compound are not widely reported, its structural features suggest several areas of high potential.

  • Cancer Research: As a DNA cross-linking agent, it is a candidate for development as a chemotherapeutic. The Cbz group can be explored for its role in modulating drug delivery, cellular uptake, and metabolic stability.

  • Chemical Biology: This compound can be used as a tool to probe DNA repair mechanisms. By inducing specific types of DNA damage (ICLs), researchers can study the cellular response and identify proteins involved in the repair pathways.

  • Bioconjugation: The bifunctional nature of the molecule allows it to be used as a cross-linker for other biomolecules besides DNA, such as proteins. This could be valuable in proteomics for stabilizing protein-protein interactions for structural studies.

The future of this and similar molecules may lie in targeted drug delivery. By conjugating this alkylating core to a moiety that specifically recognizes cancer cells, it may be possible to increase its therapeutic index, delivering the cytotoxic payload directly to the tumor while sparing healthy tissues.

Safety and Handling

Bifunctional alkylating agents are, by their nature, hazardous compounds. They are presumed to be mutagenic and carcinogenic. All handling of this compound and its precursors (especially MsCl) must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. All waste should be disposed of according to institutional guidelines for hazardous chemical waste.

References

Due to the specialized nature of the topic compound, direct citations are limited. The references provided below support the fundamental principles of synthesis, chemical reactions, and mechanisms of action discussed in this guide.

  • On the use of Mesylates as Leaving Groups: "Advanced Organic Chemistry: Part B: Reaction and Synthesis" by Francis A. Carey and Richard J. Sundberg. This textbook provides a comprehensive overview of nucleophilic substitution reactions and the properties of various leaving groups, including mesylates. (Source: Springer, URL: [Link])

  • On the Cbz Protection of Amines: "Greene's Protective Groups in Organic Synthesis" by Peter G. M. Wuts. This is the authoritative guide on protecting groups, detailing the application and cleavage of the Cbz group. (Source: John Wiley & Sons, URL: [Link])

  • On the Mechanism of DNA Alkylating Agents: "DNA Alkylating Agents as Cancer Chemotherapy" by a variety of authors in scientific journals. A general search on platforms like PubMed or Google Scholar will yield numerous review articles on this topic, such as those found in Nature Reviews Cancer or Cancer Research. (Example Source: Nature Reviews Cancer, URL: [Link])

N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Degradation Pathways and Byproducts of N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine

Introduction

This compound is a molecule of significant interest in pharmaceutical development, often serving as a key intermediate or a potential prodrug. Its structure is characterized by two primary features: a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and a bis(2-mesyloxyethyl)amine core. This latter moiety is structurally analogous to classic nitrogen mustards, rendering the molecule a potent bifunctional alkylating agent precursor. The two methanesulfonyl (mesyl) esters are excellent leaving groups, making the molecule highly susceptible to chemical transformation.

A thorough understanding of the degradation profile of this compound is paramount for ensuring drug product stability, safety, and efficacy. Uncontrolled degradation can lead to a loss of potency and the formation of potentially reactive and toxic byproducts. This guide provides a detailed examination of the principal degradation mechanisms, the resulting byproducts under various stress conditions, and robust analytical strategies for their detection and characterization, grounded in established scientific principles and regulatory expectations.

Core Degradation Mechanisms: The Chemistry of Instability

The degradation of this compound is not random; it is dictated by the inherent reactivity of its functional groups. Two primary mechanistic features govern its stability profile: the intramolecular cyclization of the mesyloxyethyl arms and the lability of the Cbz protecting group under specific conditions.

Anchimeric Assistance and Aziridinium Ion Formation

The dominant degradation pathway is initiated by anchimeric assistance (neighboring group participation) from the tertiary amine nitrogen. The nitrogen atom acts as an intramolecular nucleophile, displacing one of the mesylate leaving groups to form a highly strained and exceptionally reactive three-membered ring intermediate: the Cbz-protected N-ethyl aziridinium ion.

This cyclization is typically the rate-determining step of the degradation process. Studies on analogous compounds have shown that the reaction rate is largely independent of the nucleophile's concentration and that water is minimally involved in this initial step, strongly supporting an intramolecular displacement mechanism.[1] This electrophilic aziridinium ion is the central hub from which most degradation byproducts are formed, as it is readily attacked by a wide range of nucleophiles.

Figure 1: Formation of the reactive aziridinium ion intermediate.
Lability of the N-Cbz Protecting Group

The Cbz group is a widely used amine protecting group, known for its stability under many conditions.[2] However, it is not inert and can be cleaved under specific circumstances, representing a distinct degradation pathway. The most common conditions for Cbz removal are:

  • Catalytic Hydrogenolysis: Cleavage using hydrogen gas and a metal catalyst (e.g., Pd/C) is a standard synthetic method but can also be a degradation route if such conditions are encountered.[3]

  • Strong Acidic Conditions: Reagents like HBr in acetic acid can effectively remove the Cbz group.[4]

  • Strong Basic Conditions: While more resistant to base than acid, prolonged exposure to strong bases can also lead to cleavage.[4]

Cleavage of the Cbz group yields N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine, toluene, and carbon dioxide. The resulting secondary amine is often more reactive than its Cbz-protected precursor and can undergo further complex degradation.

Forced Degradation Pathways and Anticipated Byproducts

Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[5][6] The degradation of this compound is explored here under standard stress conditions outlined in ICH guidelines.[7][8]

A. Hydrolytic Degradation (Neutral, Acidic, and Basic Conditions)

Hydrolysis is the most significant degradation pathway in aqueous environments. The reaction proceeds via the attack of water or hydroxide ions on the electrophilic carbons of the aziridinium ion intermediate.

  • Mechanism: The nucleophilic attack opens the strained three-membered ring. This can occur twice, leading to mono- and di-substituted products. Degradation is typically accelerated at alkaline pH due to the higher concentration of the stronger nucleophile, OH⁻.[1]

  • Primary Byproducts:

    • DP-H1 (Mono-hydroxy byproduct): N-Cbz-N-(2-hydroxyethyl)-N-{2-[(methylsulfonyl)oxy]ethyl}-amine.

    • DP-H2 (Di-hydroxy byproduct): N-Cbz-N,N-bis(2-hydroxyethyl)-amine.[1]

G Intermediate Aziridinium Ion Intermediate DPH1 DP-H1 (Mono-hydroxy byproduct) Intermediate->DPH1 + H2O / OH⁻ Intermediate_2 Aziridinium Ion (Second Arm) DPH1->Intermediate_2 Intramolecular Cyclization DPH2 DP-H2 (Di-hydroxy byproduct) Intermediate_2->DPH2 + H2O / OH⁻

Figure 2: Hydrolytic degradation pathway via the aziridinium ion.
B. Degradation in the Presence of Nucleophiles

In formulated drug products, buffers (e.g., phosphate) and excipients (e.g., sodium chloride) can provide alternative nucleophiles that compete with water, leading to a different set of byproducts.[1]

  • Mechanism: Similar to hydrolysis, nucleophiles such as Cl⁻, Br⁻, or HPO₄²⁻ attack the aziridinium intermediate.

  • Potential Byproducts: The identity of the byproducts is directly dependent on the nucleophiles present in the solution. For instance, in a saline-phosphate buffer, one could expect to form the byproducts listed in the table below. It is noteworthy that some of these byproducts, such as the chloro-derivatives, may be transient and subsequently hydrolyze to the more stable hydroxy-byproducts.[1]

NucleophileMono-Substituted Byproduct (DP-N1)Di-Substituted Byproduct (DP-N2)
Cl⁻ N-Cbz-N-(2-chloroethyl)-N-{2-[(methylsulfonyl)oxy]ethyl}-amineN-Cbz-N,N-bis(2-chloroethyl)-amine
Br⁻ N-Cbz-N-(2-bromoethyl)-N-{2-[(methylsulfonyl)oxy]ethyl}-amineN-Cbz-N,N-bis(2-bromoethyl)-amine
HPO₄²⁻ Mono-phosphate ester of the mono-hydroxy byproductDi-phosphate ester of the di-hydroxy byproduct
C. Oxidative, Photolytic, and Thermal Stability

While highly susceptible to nucleophilic attack, the core structure of this compound is generally more robust under oxidative, photolytic, and thermal stress compared to hydrolytic stress.[7]

  • Oxidation: The tertiary amine is a potential site for oxidation, which could lead to an N-oxide derivative. The benzyl position of the Cbz group is also susceptible to oxidation.

  • Photolysis: The aromatic ring of the Cbz group is a chromophore that can absorb UV light, potentially leading to photolytic cleavage or other radical-mediated reactions.

  • Thermal Stress: At elevated temperatures, elimination reactions (E2) can compete with substitution (SN2), potentially forming N-Cbz-N-(2-mesyloxyethyl)-N-vinylamine, although this is generally a minor pathway.

Analytical Strategies for Characterization and Quantification

A robust, stability-indicating analytical method is required to separate the parent compound from all process impurities and degradation byproducts.

Method Development: A Multi-tiered Approach

The development of a stability-indicating method is a systematic process. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the foundational technique.

  • Forced Degradation Sample Analysis: The stressed samples are first analyzed to understand the complexity of the degradation profile.

  • Chromatographic Separation: A reversed-phase HPLC method is developed to achieve baseline separation of the parent peak from all observed byproduct peaks. Key parameters to optimize include column chemistry (e.g., C18, C8), mobile phase pH, organic modifier, and gradient slope.

  • Peak Purity Analysis: A Photodiode Array (PDA) detector is used to assess the spectral purity of each peak, ensuring that no co-eluting impurities are hidden.

Structural Elucidation of Byproducts

Once separated, the identity of the degradation products must be confirmed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identification. By coupling the HPLC to a mass spectrometer, precise mass information can be obtained for each separated peak, allowing for the determination of elemental composition and confirmation of the proposed byproduct structures.[9][10]

  • Preparative HPLC and NMR: For unambiguous structural confirmation, significant byproducts should be isolated using preparative HPLC. The purified fractions can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy, which provides definitive information about the atomic connectivity of the molecule.[7]

Experimental Protocols: A Practical Framework

The following protocols provide a validated starting point for investigating the degradation of this compound.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the drug substance to generate potential degradation byproducts for method development and validation.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid drug substance in an oven at 80 °C for 48 hours. Dissolve in the initial solvent before analysis.

    • Photolytic Degradation: Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Sample Quenching and Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) and analyze by HPLC.

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Start Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid, 80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Quench Neutralize & Dilute Stressed Samples Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench Analyze Analyze by Stability- Indicating HPLC-UV/MS Quench->Analyze

Figure 3: Workflow for a comprehensive forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To provide a robust chromatographic method for the separation and quantification of the parent compound and its primary degradation products.

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µm particle sizeProvides good hydrophobic retention and peak shape for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of amines and improves peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutesA broad gradient is necessary to elute both polar (e.g., di-hydroxy byproduct) and non-polar components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 215 nm and 254 nm215 nm for general detection of amide/carbamate bonds; 254 nm for the aromatic Cbz group.
Injection Volume 10 µLStandard volume to balance sensitivity and peak broadening.

Conclusion and Recommendations

The degradation of this compound is primarily driven by an intramolecular cyclization to a reactive aziridinium ion, which is subsequently attacked by available nucleophiles. The most prevalent degradation pathway in aqueous media is hydrolysis, leading to mono- and di-hydroxy byproducts. The presence of other nucleophiles, such as halides or buffer salts, will invariably lead to a more complex degradation profile.

Key Recommendations:

  • Formulation Strategy: To enhance stability, formulations should be maintained at a slightly acidic to neutral pH (e.g., pH 4-6) and should avoid nucleophilic buffers or excipients where possible.

  • Analytical Control: A validated, stability-indicating HPLC method is not just recommended, but essential for monitoring the purity of this compound in both drug substance and drug product forms.

  • Storage Conditions: The compound should be stored in a dry, cool environment, protected from light, to minimize hydrolytic, thermal, and photolytic degradation.

By understanding these fundamental degradation pathways and implementing rigorous analytical controls, researchers and drug developers can ensure the quality and stability of products containing this reactive yet valuable chemical entity.

References

  • ResearchGate. (2023). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Ertugliflozin using Hyphenated Analytical Techniques HRMS, 2D-NMR, UPLC-MS, PREP-HPLC, and FT-IR. Available at: [Link]

  • PubMed. (n.d.). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide - PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

  • ResearchGate. (2015). (PDF) A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Available at: [Link]

  • ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. Available at: [Link]

  • ResearchGate. (2018). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Available at: [Link]

  • Open Access Pub. (n.d.). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Available at: [Link]

  • ResearchGate. (2024). (PDF) Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available at: [Link]

  • National Institutes of Health (NIH). (2015). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • ResearchGate. (2015). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. | Request PDF. Available at: [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Synthesis of a Key Bifunctional Intermediate

N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine is a crucial intermediate in medicinal chemistry and organic synthesis. Its structure incorporates a carbobenzyloxy (Cbz) protected amine and two highly reactive mesyloxy leaving groups. This arrangement makes it a stable, yet readily activatable precursor for the synthesis of various nitrogen mustard analogues and other complex molecules. The Cbz group provides robust protection for the nitrogen atom under a range of conditions, while the bis-mesylate functionality allows for controlled sequential or simultaneous nucleophilic displacement reactions.[1][2] This application note provides a comprehensive, field-tested protocol for the synthesis of this valuable bifunctional compound, emphasizing the mechanistic rationale behind the procedural steps to ensure reproducibility and high yield.

Mechanistic Rationale: The Mesylation of N-Cbz-diethanolamine

The synthesis of the target compound proceeds via a two-step sequence starting from diethanolamine: 1) N-protection and 2) O-mesylation.

  • N-Protection: The initial step involves the protection of the secondary amine of diethanolamine using benzyl chloroformate (Cbz-Cl) or a safer alternative like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) in the presence of a base.[2] This reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the Cbz reagent, forming a stable carbamate linkage.

  • O-Mesylation: The core of the synthesis is the conversion of the diol, N-Cbz-diethanolamine, to the corresponding bis-mesylate. This is achieved through reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine or pyridine.[3][4] The mechanism involves the following key steps:

    • The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic sulfur atom of methanesulfonyl chloride.

    • The non-nucleophilic base abstracts the proton from the resulting oxonium ion, neutralizing the charge and forming the mesylate ester.

    • This process occurs for both hydroxyl groups, yielding the desired this compound.

It is critical to use a non-nucleophilic base to prevent competition with the alcohol for the methanesulfonyl chloride and to avoid potential side reactions.[5] The reaction is typically performed at low temperatures to control its exothermic nature and minimize the formation of byproducts.

Visualizing the Synthetic Workflow

The following diagram illustrates the two-stage synthetic pathway from diethanolamine to the target compound.

Synthesis_Workflow Diethanolamine Diethanolamine Cbz_Diethanolamine N-Cbz-diethanolamine Diethanolamine->Cbz_Diethanolamine Cbz-Cl or Cbz-OSu, Base (N-Protection) Target_Compound This compound Cbz_Diethanolamine->Target_Compound MsCl, Triethylamine (O-Mesylation)

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed with appropriate adjustments.

Part 1: Synthesis of N-Cbz-diethanolamine

Materials:

  • Diethanolamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethanolamine (1.0 eq) in a 1:1 mixture of dichloromethane and deionized water.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add sodium carbonate (2.5 eq) to the solution and stir vigorously.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirring mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-diethanolamine as a viscous oil. The product is often used in the next step without further purification if it is of sufficient purity, as determined by TLC or ¹H NMR.

Part 2: Synthesis of this compound

Materials:

  • N-Cbz-diethanolamine (from Part 1)

  • Methanesulfonyl chloride (MsCl)[4]

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl), cold

  • Saturated sodium bicarbonate solution (NaHCO₃), cold

  • Brine (saturated NaCl solution), cold

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Cbz-diethanolamine (1.0 eq) in anhydrous dichloromethane in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Add triethylamine (2.5 eq) dropwise to the solution, maintaining the temperature at 0 °C.

  • Slowly add methanesulfonyl chloride (2.2 eq) dropwise to the reaction mixture over 45 minutes. Ensure the internal temperature does not exceed 5 °C. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of cold deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl (2 x 50 mL), cold saturated NaHCO₃ solution (2 x 50 mL), and cold brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data Summary

Reagent/ProductMolecular Weight ( g/mol )Molar EquivalentsQuantity
Part 1
Diethanolamine105.141.0User Defined
Benzyl Chloroformate170.591.1Calculated
Sodium Carbonate105.992.5Calculated
N-Cbz-diethanolamine239.28-Expected Yield: 85-95%
Part 2
N-Cbz-diethanolamine239.281.0User Defined
Methanesulfonyl Chloride114.552.2Calculated
Triethylamine101.192.5Calculated
Target Product 395.45 - Expected Yield: 70-85%

Safety and Handling Precautions

  • Benzyl chloroformate (Cbz-Cl) is highly toxic and a lachrymator. Handle with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Methanesulfonyl chloride (MsCl) is corrosive, toxic, and a lachrymator.[4] It reacts exothermically with water and other nucleophiles. Handle in a fume hood with appropriate PPE.

  • All reactions involving anhydrous solvents should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • The mesylation reaction is exothermic; careful temperature control is essential.

Conclusion and Further Applications

The protocol detailed herein provides a reliable and reproducible method for the synthesis of this compound. The resulting compound is a versatile intermediate for the synthesis of a wide range of nitrogen-containing molecules. For instance, the mesyloxy groups can be displaced by various nucleophiles, and the Cbz protecting group can be readily removed by hydrogenolysis, providing access to the free secondary amine for further functionalization.[1] This makes the title compound a valuable building block in the development of novel therapeutic agents and other functional materials.[6]

References

  • ResearchGate. (2025). A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Available from: [Link]

  • The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Available from: [Link]

  • Organic Syntheses. (2018). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Available from: [Link]

  • National Institutes of Health. (n.d.). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Available from: [Link]

  • Google Patents. (n.d.). US10287316B2 - Process for preparation of nitrogen mustard derivatives.
  • Scribd. (n.d.). Application Note - N-CBZ Protection. Available from: [Link]

  • ResearchGate. (2025). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[1][7]oxazepanes. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of Symmetrical Secondary Oligoethylene Glycolated Amines from Diethanolamine. Available from: [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Available from: [Link]

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Application Notes and Protocols: A Detailed Guide to the Mesylation of N-Cbz-Diethanolamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, field-proven guide for the efficient and safe mesylation of N-Cbz-diethanolamine. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices. Our focus is on ensuring reproducibility, safety, and a high yield of the desired N-Cbz-diethanolamine dimesylate, a versatile intermediate in organic synthesis.

Introduction: The Strategic Importance of Mesylation

In the landscape of organic synthesis, the conversion of an alcohol's hydroxyl group into a more effective leaving group is a fundamental and critical transformation. The hydroxyl group (-OH) itself is a poor leaving group due to its strong basicity.[1][2] Mesylation addresses this challenge by converting the alcohol into a methanesulfonate ester (mesylate), which is an excellent leaving group, readily displaced by a wide range of nucleophiles.[1][2] This conversion is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[3]

The substrate of interest, N-Cbz-diethanolamine, possesses two primary alcohol functionalities. The successful double mesylation of this compound yields N-Cbz-diethanolamine dimesylate, a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds and other complex molecules in pharmaceutical and materials science research. The benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom is stable under the mild basic conditions of the mesylation reaction, making this a highly selective and efficient transformation.[4]

The Reaction Mechanism: Activating the Hydroxyl Group

The mesylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. The reaction is facilitated by a base, which serves a dual purpose: it can deprotonate the alcohol to increase its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion.[2]

The most commonly accepted mechanism involves the following steps:

  • The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur of methanesulfonyl chloride.

  • The chloride ion is displaced.

  • The base (e.g., triethylamine) removes the proton from the oxonium ion intermediate to yield the neutral mesylate ester and triethylammonium chloride.[2][5]

An alternative mechanism involving the formation of a highly reactive "sulfene" intermediate has also been proposed, particularly when a base is used to deprotonate the methanesulfonyl chloride itself.[1][5] Regardless of the precise mechanism, the outcome is the efficient conversion of the alcohol to a mesylate without altering the stereochemistry at the carbon atom bearing the hydroxyl group.[2]

Quantitative Data Summary

For a typical laboratory-scale synthesis, the following stoichiometry is recommended. The amounts can be scaled as needed, maintaining the molar equivalents.

ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount
N-Cbz-diethanolamineC₁₂H₁₇NO₄239.2710.01.02.39 g
Methanesulfonyl Chloride (MsCl)CH₃SO₂Cl114.5524.02.42.75 g (1.9 mL)
Triethylamine (TEA)(C₂H₅)₃N101.1930.03.04.18 mL
Dichloromethane (DCM)CH₂Cl₂84.93--100 mL

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, particularly regarding anhydrous conditions and temperature control, is critical for success.

Materials and Equipment
  • Reagents: N-Cbz-diethanolamine, Methanesulfonyl Chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM, anhydrous), 1.0 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice-water bath, dropping funnel, separatory funnel, rotary evaporator, standard laboratory glassware, and personal protective equipment (PPE).

  • Purification: Silica gel for flash column chromatography, and a suitable eluent system (e.g., Ethyl Acetate/Hexane mixture).

Step-by-Step Methodology
  • Reactant Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Cbz-diethanolamine (2.39 g, 10.0 mmol). Dissolve the substrate in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. Maintaining a low temperature is crucial to control the exothermic nature of the reaction and minimize potential side reactions.

  • Base Addition: Add triethylamine (4.18 mL, 30.0 mmol) to the cooled solution.

  • Mesyl Chloride Addition: In a dropping funnel, prepare a solution of methanesulfonyl chloride (1.9 mL, 24.0 mmol) in 20 mL of anhydrous DCM. Add the MsCl solution dropwise to the stirred reaction mixture over 20-30 minutes. A slow addition rate is essential to prevent a rapid temperature increase.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for one hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-4 hours or until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting material.

  • Aqueous Work-up:

    • Cool the reaction mixture again to 0 °C and quench by slowly adding 50 mL of cold water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of 1.0 M HCl to remove excess triethylamine.[6]

      • 50 mL of saturated NaHCO₃ solution to neutralize any remaining acid.[7]

      • 50 mL of brine to remove the bulk of the dissolved water.[8]

    • Primary aliphatic mesylates are generally stable to aqueous workup procedures.[8]

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.[6][7]

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% and gradually increasing to 50% ethyl acetate) to isolate the pure N-Cbz-diethanolamine dimesylate.

Experimental Workflow Diagram

Mesylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purify 4. Purification A Dissolve N-Cbz-diethanolamine in anhydrous DCM B Cool to 0 °C A->B C Add Triethylamine (Base) B->C D Add MsCl solution dropwise at 0 °C C->D E Stir at 0 °C, then warm to Room Temp. D->E F Quench with H₂O E->F G Wash with 1M HCl F->G H Wash with sat. NaHCO₃ G->H I Wash with Brine H->I J Dry (Na₂SO₄) & Concentrate I->J K Flash Column Chromatography J->K L Pure Dimesylate Product K->L

Caption: Workflow for the mesylation of N-Cbz-diethanolamine.

Safety and Handling: A Non-Negotiable Priority

Methanesulfonyl chloride (MsCl) is a highly hazardous substance. It is toxic, corrosive, and can be fatal if inhaled.[9][10] It also causes severe skin burns and eye damage.[9][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat when handling MsCl.[11]

  • Ventilation: All operations involving MsCl must be conducted in a properly functioning chemical fume hood.[11][12]

  • Handling: MsCl is reactive with water and moisture.[11] Ensure all glassware is dry and use anhydrous solvents.

  • Spills: In case of a small spill, absorb with an inert material like sand or vermiculite and dispose of it as hazardous waste. For larger spills, evacuate the area immediately.[9]

  • Other Reagents: Dichloromethane is a volatile solvent and a suspected carcinogen. Triethylamine is flammable and corrosive. Handle all chemicals with appropriate care according to their Safety Data Sheets (SDS).

By adhering to this detailed protocol and prioritizing safety, researchers can reliably synthesize N-Cbz-diethanolamine dimesylate, unlocking its potential for further synthetic applications.

References

  • EXPERIMENTAL SUPPORTING INFORM
  • Mesylates and Tosylates with Practice Problems. Chemistry Steps.
  • Tosylates And Mesyl
  • Preparation of mesylates and tosyl
  • A method for the production of sulfate or sulfonate esters.
  • ICSC 1163 - METHANESULFONYL CHLORIDE.
  • Synthesis of N-Cbz-ethanolamine. PrepChem.com.
  • Aqueous workup for mesyl
  • Alcohol to Mesylate - Common Conditions. Organic Chemistry Portal.
  • SAFETY DATA SHEET - Methanesulfonyl chloride. Sigma-Aldrich.
  • SAFETY DATA SHEET - Methanesulfonyl chloride. Fisher Scientific.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.

Sources

Application Notes and Protocols for the Synthesis of Pharmacologically Active Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical guide to the principal synthetic strategies for preparing pharmacologically active piperazine derivatives. It moves beyond simple procedural lists to explain the mechanistic rationale behind experimental choices, offering field-proven insights to enable robust and reproducible synthesis.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs.[1] Its unique stereoelectronic properties—two basic nitrogen atoms at positions 1 and 4—allow it to serve as a versatile linker or pharmacophore, capable of forming critical interactions with biological targets.[2] Piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer (e.g., kinase inhibitors), antimicrobial, and neuroactive (e.g., antipsychotic, antidepressant) properties.[2][3][4]

The functionalization of the piperazine core, particularly at the N1 and N4 positions, is a cornerstone of modern drug design. This guide details the most powerful and widely adopted synthetic methodologies for achieving this, providing both the theoretical framework and detailed, actionable protocols for laboratory implementation.

N-Arylation Strategies: Forging the Aryl-Nitrogen Bond

The N-arylpiperazine subunit is a key pharmacophore in many centrally active and targeted therapeutic agents. Its synthesis is a critical step in the development of numerous drug candidates. The choice of method depends heavily on the electronic nature of the aryl halide and the desired scale of the reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination

Expertise & Experience: The Buchwald-Hartwig cross-coupling reaction is arguably the most powerful and versatile method for forming C-N bonds.[3] Its success lies in the use of a palladium catalyst in conjunction with a specialized phosphine ligand. The catalytic cycle (Figure 1) involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the piperazine nitrogen and subsequent reductive elimination of the desired N-arylpiperazine product.

The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate the reductive elimination step, which is typically rate-limiting. The base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) plays a crucial role in deprotonating the piperazine nitrogen, enabling its coordination to the palladium center. This method exhibits exceptional functional group tolerance, making it ideal for late-stage functionalization in complex molecule synthesis.

cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0:e->pd_complex1:w Oxidative Addition pd_complex2 [Ar-Pd(II)(Pip)L₂]⁺X⁻ pd_complex1:e->pd_complex2:w Ligand Exchange product Ar-Piperazine pd_complex2:e->product:w Reductive Elimination baseH Base-H⁺X⁻ pd_complex2->baseH product->pd0 Catalyst Regeneration start Ar-X amine Piperazine-H amine->pd_complex1 base Base base->pd_complex1 cluster_workflow S_NAr Workflow start Electron-Deficient Aryl Halide (Ar-X, EWG-substituted) meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) start->meisenheimer Step 1: Nucleophilic Attack piperazine Piperazine Nucleophile piperazine->meisenheimer product N-Arylpiperazine Product meisenheimer->product Step 2: Elimination of Halide cluster_pathway Reductive Amination Pathway reactants Piperazine + Aldehyde/Ketone iminium Iminium Ion Intermediate [R₂N⁺=CR'R''] reactants->iminium Condensation (Acidic Catalyst, optional) product N-Alkylpiperazine iminium->product In Situ Reduction reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->iminium

Sources

Application Notes & Protocols: Advanced Strategies in the Synthesis of Complex Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with a significant majority of FDA-approved small-molecule drugs featuring these structures.[1][2] Their prevalence stems from their ability to engage in specific biological interactions, such as hydrogen bonding, and to provide rigid, three-dimensional frameworks that can be tailored to fit enzyme active sites and receptors.[1][3] The continuous demand for novel therapeutics necessitates the development of efficient, robust, and versatile synthetic methodologies to access structurally diverse and complex N-heterocycles.[4] This guide moves beyond classical approaches to detail three pillars of modern synthetic strategy: Multi-Component Reactions (MCRs), Transition-Metal Catalyzed C-H Activation, and Photoredox Catalysis. Each section provides a conceptual overview, explains the mechanistic rationale behind the strategy, and presents a detailed, field-proven protocol for implementation in a research or drug development setting.

Multi-Component Reactions (MCRs): A Paradigm of Efficiency

Conceptual Overview & Rationale

Multi-Component Reactions (MCRs) are convergent synthetic strategies wherein three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials.[5] This approach embodies the principles of green and efficient chemistry by minimizing intermediate isolation steps, reducing solvent waste, and decreasing labor.[5][6] From a drug discovery perspective, the power of MCRs lies in their ability to rapidly generate large libraries of structurally complex molecules from simple, readily available building blocks.[7] This high-throughput capability is invaluable for exploring structure-activity relationships (SAR) and identifying novel hit compounds.

The logic behind employing MCRs is one of programmed complexity. By carefully selecting reactants with complementary functionalities, a cascade of bond-forming events can be orchestrated within a single reaction vessel. This contrasts sharply with traditional linear synthesis, which often requires laborious protection-deprotection sequences and purification of numerous intermediates.

Experimental Protocol: Three-Component Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This protocol describes a facile, catalyst-free MCR for the synthesis of dihydropyridopyrimidine scaffolds, which are privileged structures in medicinal chemistry. The reaction proceeds via a condensation cascade involving tetronic acid, a substituted benzaldehyde, and uracil.[8]

Materials & Equipment:

  • Tetronic acid

  • Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • 6-Amino-1,3-dimethyluracil

  • Ethanol (absolute)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 6-amino-1,3-dimethyluracil (1.0 mmol, 155 mg), tetronic acid (1.0 mmol, 100 mg), and the desired substituted benzaldehyde (1.0 mmol).

  • Solvent Addition: Add 15 mL of absolute ethanol to the flask.

  • Reaction Execution: Place a magnetic stir bar in the flask, attach the reflux condenser, and heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 2-4 hours.

  • Product Isolation: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with 10 mL of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield the desired dihydropyridopyrimidine derivative. The purity is often sufficient without the need for column chromatography.[8]

Data Presentation: Substrate Scope

The following table summarizes the typical yields obtained for this MCR using various substituted benzaldehydes, demonstrating the protocol's robustness.

EntryAldehyde Substituent (R)ProductYield (%)
1H3a 92%
24-Cl3b 95%
34-OCH₃3c 90%
44-NO₂3d 88%
53-Br3e 93%
Data adapted from reference[8]. Yields are for isolated, purified products.
Visualization: MCR Workflow

MCR_Workflow cluster_reactants Reactants cluster_process One-Pot Process cluster_workup Workup & Purification A Tetronic Acid Mix Combine in Ethanol A->Mix B Substituted Benzaldehyde B->Mix C 6-Aminouracil C->Mix Reflux Heat to Reflux (2-4h) Mix->Reflux Cool Cool to Room Temp Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Product Pure Dihydropyridopyrimidine Product Wash->Product

Caption: Workflow for the one-pot, three-component synthesis of dihydropyridopyrimidines.

C-H Activation: The Art of Direct Functionalization

Conceptual Overview & Rationale

Direct C-H bond activation has revolutionized synthetic chemistry by providing a means to functionalize organic molecules at positions previously considered unreactive.[9][10] This strategy is exceptionally powerful for modifying complex nitrogen heterocycles, as it circumvents the need for pre-installing activating or directing groups, thereby shortening synthetic sequences and improving overall efficiency.[11] For drug development, C-H activation enables the late-stage functionalization of lead compounds, allowing for rapid diversification and optimization of pharmacological properties without redesigning the entire synthesis from scratch.

The causality behind this approach relies on a transition-metal catalyst (commonly Rh, Pd, or Ru) that can selectively cleave a specific C-H bond and mediate the formation of a new bond (e.g., C-C, C-N, C-O).[10] Regioselectivity is a key challenge and is often governed by the inherent electronic properties of the heterocycle or the use of a directing group.

Experimental Protocol: Rhodium-Catalyzed C-2 Alkenylation of N-Methylbenzimidazole

This protocol details the intermolecular C-H alkenylation of a benzimidazole derivative, a common core in pharmaceuticals. The reaction utilizes a rhodium catalyst and microwave irradiation to accelerate the transformation.[9]

Materials & Equipment:

  • [Rh(coe)₂Cl]₂ (Chlorobis(cyclooctene)rhodium(I) dimer)

  • PCy₃ (Tricyclohexylphosphine)

  • N-Methylbenzimidazole

  • 1-Hexene (or other terminal alkene)

  • Pivalic acid (PivOH)

  • Toluene (anhydrous)

  • Microwave synthesis reactor

  • Schlenk flask and standard Schlenk line techniques

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Catalyst Preparation (in a glovebox or under inert atmosphere): In a Schlenk flask, dissolve [Rh(coe)₂Cl]₂ (0.025 mmol, 18 mg) and PCy₃ (0.10 mmol, 28 mg) in 2 mL of anhydrous toluene. Stir for 15 minutes at room temperature to form the active catalyst precursor.

  • Reaction Setup: To a 10 mL microwave vial equipped with a stir bar, add N-methylbenzimidazole (0.5 mmol, 66 mg), 1-hexene (1.5 mmol, 126 mg, 186 µL), and pivalic acid (0.25 mmol, 26 mg).

  • Catalyst Addition: Using a syringe, add 1 mL of the prepared rhodium catalyst solution (0.025 mmol Rh) to the microwave vial.

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 150 °C for 30 minutes with stirring.

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the C-2 alkenylated benzimidazole product.

Visualization: Proposed Catalytic Cycle```dot

// Nodes A [label="[Rh(I)L₂]⁺", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Heterocycle Coordination", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"]; C [label="C-H Activation\n(Oxidative Addition)", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"]; D [label="Rh(III)-H Intermediate", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Alkene Coordination\n& Insertion", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"]; F [label="Rh(III)-Alkyl Intermediate", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Reductive Elimination", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"];

// Invisible nodes for layout Het_in [label="Heterocycle (Het-H)"]; Alkene_in [label="Alkene"]; Product_out [label="Product (Het-Alkene)"];

// Edges A -> B [label=" + Het-H"]; B -> C; C -> D; D -> E [label=" + Alkene"]; E -> F; F -> G; G -> A [label=" - Product"];

// Inputs and Outputs Het_in -> B [style=dashed, color="#EA4335"]; Alkene_in -> E [style=dashed, color="#EA4335"]; G -> Product_out [style=dashed, color="#4285F4"]; }

Caption: Mechanism of photoredox-mediated α-alkylation via a redox-active protecting group.

References

  • Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]

  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry via NIH. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules via NIH. [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Molecules via MDPI. [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Molecules via NIH. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Open. [Link]

  • Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Medicinal Chemistry via NIH. [Link]

  • Visible Light Photoredox Catalyzed Biaryl Synthesis Using Nitrogen Heterocycles as Promoter. ACS Catalysis. [Link]

  • Multicomponent Strategies for Direct Synthesis of N-heterocycles from Diketene. Scholars Research Library. [Link]

  • Small Heterocycles in Multicomponent Reactions. Chemical Reviews. [Link]

  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Publishing. [Link]

  • Photocatalytic CH Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group. CONICET Digital. [Link]

  • SUSTAINABLE SYNTHESIS OF BIOACTIVE NITROGEN CONTAINING HETEROCYCLES : AN EXPERIMENTAL STUDY. International Journal of Research in Engineering and Applied Sciences. [Link]

  • Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C−H Bond Activation. Accounts of Chemical Research. [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Arkivoc. [Link]

  • Direct sp3 C—H Bond Activation Adjacent to Nitrogen in Heterocycles. ResearchGate. [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]

  • Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox Catalysis. Angewandte Chemie International Edition via PubMed. [Link]

  • Fig. 2. The different methods for the synthesis of N-heterocycles. (A)... ResearchGate. [Link]

  • Synthesis of saturated N-heterocycles by photoredox cyclization of imino-tethered dihydropyridines. ResearchGate. [Link]

  • Multicomponent synthesis of heterocyclic compounds. ResearchGate. [Link]

  • Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. Organic Letters. [Link]

  • Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. Accounts of Chemical Research. [Link]

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Application Notes and Protocols: DNA Alkylation Studies Using N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology, molecular biology, and medicinal chemistry.

Introduction: Unraveling the Potential of a Bifunctional Alkylating Agent

N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine is a potent bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. These agents are characterized by their ability to form covalent bonds with nucleophilic centers in biological macromolecules.[1] Their cytotoxic effects are primarily mediated through the alkylation of DNA, leading to the formation of DNA adducts that can disrupt essential cellular processes like replication and transcription.[2][3] This disruption ultimately triggers programmed cell death (apoptosis), making these compounds valuable tools in cancer research and as chemotherapeutic agents.[3]

The molecule's structure features a central nitrogen atom attached to two ethyl chains, each terminating in a highly reactive methanesulfonyl (mesyl) leaving group. The carbobenzyloxy (Cbz) group serves as a protecting group for the amine, which can be strategically removed if desired.[4] The bifunctional nature of this compound allows it to form both monoadducts and, crucially, inter- and intrastrand cross-links in the DNA double helix.[5][6] These cross-links are particularly cytotoxic as they present a significant challenge to the cell's DNA repair machinery, often leading to replication fork collapse and double-strand breaks.[5]

Mechanism of Action: A Stepwise Alkylation Process

The alkylation of DNA by this compound proceeds through a well-established mechanism for nitrogen mustards.[7] The process is initiated by an intramolecular cyclization, where the nitrogen atom attacks one of the electrophilic carbon atoms bearing a mesyloxy group, displacing it to form a highly reactive aziridinium ion intermediate.[7][8] This strained three-membered ring is then susceptible to nucleophilic attack by electron-rich sites on the DNA bases, most commonly the N7 position of guanine.[3][8] This results in the formation of a monoadduct. Subsequently, the second mesyloxyethyl arm can undergo the same process, leading to the formation of a second covalent bond with another guanine base, either on the same strand (intrastrand cross-link) or the opposite strand (interstrand cross-link).[1][5]

DNA_Alkylation_Mechanism cluster_0 Step 1: Aziridinium Ion Formation cluster_1 Step 2: Monoadduct Formation cluster_2 Step 3: Cross-link Formation Agent N-Cbz-N,N-bis{2- [(methylsulfonyl)oxy]ethyl}-amine Aziridinium Aziridinium Ion Intermediate Agent->Aziridinium Intramolecular Cyclization DNA DNA (N7 of Guanine) Aziridinium->DNA Monoadduct DNA Monoadduct DNA->Monoadduct Nucleophilic Attack SecondArm Second Reactive Arm Cyclization Monoadduct->SecondArm Crosslink Interstrand/Intrastrand Cross-link SecondArm->Crosslink Second Alkylation

Caption: Mechanism of DNA alkylation by the agent.

In Vitro DNA Alkylation Protocol

This protocol details a robust method for assessing the direct alkylating activity of this compound on purified DNA.

Materials and Reagents
  • DNA: High-purity plasmid DNA (e.g., pBR322) or calf thymus DNA.

  • This compound: Synthesized and purified.

  • Reaction Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4.

  • Solvent for Alkylating Agent: Anhydrous DMSO or DMF.

  • DNA Purification Kit: Standard PCR purification or spin column-based kit.

  • Agarose Gel Electrophoresis System: Including agarose, TBE buffer, and a DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Quantitative PCR (qPCR) System: For quantitative analysis of DNA damage.[9]

Step-by-Step Experimental Workflow
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from moisture.

    • Dilute the DNA to a final concentration of 100 ng/µL in the reaction buffer.

  • Alkylation Reaction:

    • In a microcentrifuge tube, combine 5 µL of the DNA solution (500 ng) with 44 µL of reaction buffer.

    • Add 1 µL of the alkylating agent stock solution (or a dilution thereof) to achieve the desired final concentration (e.g., 10-200 µM).[10][11] For a negative control, add 1 µL of DMSO.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours). The incubation time can be optimized based on the desired level of alkylation.[10]

  • Reaction Quenching and DNA Purification:

    • Stop the reaction by adding a quenching agent like β-mercaptoethanol to a final concentration of 10 mM.

    • Purify the alkylated DNA using a DNA purification kit according to the manufacturer's instructions to remove the unreacted alkylating agent and byproducts.

    • Elute the purified DNA in nuclease-free water.

  • Analysis of DNA Alkylation:

    • Agarose Gel Electrophoresis: Analyze the purified DNA on a 1% agarose gel. Interstrand cross-links will impede DNA denaturation and migration, resulting in a band shift or the appearance of higher molecular weight species.

    • Quantitative PCR (qPCR): Use a long-range qPCR assay to quantify the extent of DNA damage.[9] The presence of adducts will block the progression of the DNA polymerase, leading to a decrease in PCR product amplification.[9] The reduction in amplification is proportional to the level of DNA damage.

In_Vitro_Workflow A Prepare Reagents (DNA, Alkylating Agent) B Set Up Alkylation Reaction (DNA + Agent in Buffer) A->B C Incubate at 37°C B->C D Quench Reaction & Purify DNA C->D E Analyze DNA Damage D->E F Agarose Gel Electrophoresis E->F Qualitative G Quantitative PCR (qPCR) E->G Quantitative

Caption: Workflow for in vitro DNA alkylation.

Cell-Based DNA Damage Assessment Protocol

This protocol outlines a method to evaluate the DNA-damaging effects of this compound in a cellular context.

Materials and Reagents
  • Cell Line: A relevant cancer cell line (e.g., HeLa, A549) or a non-cancerous cell line for toxicity comparison.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound: Prepared as a stock solution in sterile DMSO.

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Cell Lysis Buffer: For downstream applications (e.g., Western blotting, DNA extraction).

  • DNA Extraction Kit: For isolating genomic DNA.

  • Comet Assay Kit (Single Cell Gel Electrophoresis): For visualizing DNA strand breaks.

  • Antibodies for Western Blotting: Antibodies against key DNA damage response proteins (e.g., phospho-H2AX, p53).

Step-by-Step Experimental Workflow
  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere overnight.

    • Prepare fresh dilutions of the alkylating agent in serum-free medium immediately before use.[11]

    • Remove the growth medium from the cells and wash once with sterile PBS.

    • Add the medium containing the desired concentrations of the alkylating agent (e.g., 1-100 µM) to the cells. Include a vehicle control (DMSO).

    • Incubate the cells for a specific duration (e.g., 2, 6, 24 hours) at 37°C in a CO2 incubator.

  • Harvesting and Lysing Cells:

    • After the treatment period, wash the cells twice with ice-cold PBS.[11]

    • Harvest the cells by scraping or trypsinization.

    • For protein analysis, lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • For DNA analysis, proceed with genomic DNA extraction using a suitable kit.

  • Analysis of Cellular DNA Damage:

    • Comet Assay: This assay is a sensitive method for detecting DNA strand breaks. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

    • Western Blotting: Analyze the cell lysates by Western blotting to detect the upregulation and phosphorylation of key proteins in the DNA damage response pathway, such as γ-H2AX (a marker for double-strand breaks) and p53.[5]

    • Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH): To correlate DNA damage with cellular outcome, perform viability assays in parallel.

Cell_Based_Workflow A Seed and Culture Cells B Treat Cells with Alkylating Agent A->B C Incubate for a Defined Period B->C D Harvest and Lyse Cells C->D E Analyze DNA Damage & Cellular Response D->E F Comet Assay (Strand Breaks) E->F G Western Blot (DDR Proteins) E->G H Cell Viability Assay E->H

Caption: Workflow for cell-based DNA damage analysis.

Analysis of DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of specific DNA adducts.[12][13]

Protocol Outline
  • Sample Preparation:

    • Alkylate DNA either in vitro or extract genomic DNA from treated cells as described above.

    • Perform enzymatic digestion of the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Separate the digested nucleosides using reverse-phase liquid chromatography.

    • Introduce the separated nucleosides into a tandem mass spectrometer.

    • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the expected DNA adducts based on their unique precursor-to-product ion transitions.

Expected Data and Interpretation

The LC-MS/MS analysis will provide quantitative data on the levels of different DNA adducts formed. This information is crucial for understanding the compound's reactivity and mechanism of action.

Adduct TypeExpected Mass Shift (Da)Potential Biological Consequence
Guanine Monoadduct + (Mass of one reactive arm)Can stall replication forks, mutagenic.[2]
Guanine-Guanine Intrastrand Cross-link + (Mass of the full cross-linker)Distorts DNA helix, blocks transcription.[10]
Guanine-Guanine Interstrand Cross-link + (Mass of the full cross-linker)Highly cytotoxic, blocks DNA replication and strand separation.[5]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls and orthogonal methods of analysis.

  • Negative Controls: The use of vehicle-only (DMSO) controls in all experiments is essential to ensure that the observed effects are due to the alkylating agent and not the solvent.

  • Positive Controls: Including a known DNA alkylating agent (e.g., melphalan, chlorambucil) can help to validate the experimental setup and provide a benchmark for the potency of the test compound.[5]

  • Dose-Response and Time-Course Studies: Performing experiments over a range of concentrations and time points will establish a clear dose-dependent and time-dependent effect, strengthening the evidence for a causal relationship between the compound and the observed DNA damage.[14]

References

  • K. K. Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer, 12(2), 104-120. [Link]

  • Shrivastav, N., Li, D., & Essigmann, J. M. (2010). Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation. Carcinogenesis, 31(1), 59-70. [Link]

  • Wyatt, M. D., & Pittman, D. L. (2006). Methylating agents and DNA repair responses: Methylated bases and sources of strand breaks. Chemical research in toxicology, 19(12), 1580-1594. [Link]

  • McHugh, P. J., Spanswick, V. J., & Hartley, J. A. (2001). Repair of DNA interstrand crosslinks: molecular mechanisms and clinical relevance. The Lancet Oncology, 2(8), 483-490. [Link]

  • Noonan, A. M., & Ewesuedo, G. (2017). A review of the clinical development of DNA-damaging agents in combination with poly(ADP-ribose) polymerase inhibitors. Pharmacology & therapeutics, 180, 23-34. [Link]

  • Tretyakova, N., Villalta, P. W., & Kotapati, S. (2013). Mass spectrometry of structurally modified DNA. Chemical reviews, 113(4), 2395-2436. [Link]

  • Lawley, P. D., & Brookes, P. (1963). Further studies on the alkylation of nucleic acids and their constituent nucleotides. Biochemical Journal, 89(1), 127. [Link]

  • Osborne, M. R., & Lawley, P. D. (1993). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Chemical research in toxicology, 6(6), 846-853. [Link]

  • Souli, R., & Souli, M. (2016). Nitrogen mustards as alkylating agents: a review on chemistry, mechanism of action and current USFDA status of drugs. Recent patents on anti-cancer drug discovery, 11(2), 144-164. [Link]

  • Koppel, G. A. (1977). The carbobenzyloxy group. In Protective Groups in Organic Chemistry (pp. 73-125). Springer, Boston, MA. [Link]

  • Liu, S., & Wang, Y. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews, 44(21), 7829-7854. [Link]

  • Colvin, M. E., & Hatch, F. T. (1995). The mechanism of guanine alkylation by nitrogen mustards: a computational study. The Journal of organic chemistry, 60(20), 6439-6444. [Link]

  • Spanswick, V. J., Craddock, C., & Hartley, J. A. (2002). Development and validation of a PCR-based assay for the selection of patients more likely to benefit from therapeutic treatment with alkylating drugs. British journal of cancer, 87(6), 666-672. [Link]

  • Noll, D. M., Patrick, M. A., & Stone, M. P. (2006). Carcinogen-DNA adducts and their effects on the structure and function of DNA. Chemical research in toxicology, 19(12), 1605-1616. [Link]

  • Loeber, R., Micha, J. P., & Rettenmaier, M. A. (2008). The mechanism of action of the alkylating agents. Gynecologic oncology, 111(2), S13-S17. [Link]

  • Povirk, L. F., & Shuker, D. E. (1994). DNA damage and repair from genotoxic agents in the human genome. Mutation Research/Reviews in Genetic Toxicology, 315(3), 205-226. [Link]

  • Souli, R., & Souli, M. (2016). Gene-specific formation and repair of DNA monoadducts and interstrand cross-links after therapeutic exposure to nitrogen mustards. Clinical Cancer Research, 12(23), 7176-7183. [Link]

  • Joseph, L. B., & Kestar, M. (2010). Nitrogen mustard alkylates and cross-links p53 in human keratinocytes. Toxicological sciences, 117(2), 384-393. [Link]

Sources

Troubleshooting & Optimization

Common side reactions in piperazine synthesis and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine Synthesis

Welcome to the technical support center for piperazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during piperazine synthesis, offering troubleshooting advice and preventative strategies based on established chemical principles and field experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yields and Formation of Disubstituted Byproducts in Direct N-Alkylation

Question: I'm attempting a direct N-alkylation of piperazine to create a monosubstituted product, but my yields are consistently low, and I'm seeing a significant amount of the 1,4-disubstituted byproduct. How can I improve the selectivity for monosubstitution?

Answer: This is a classic challenge in piperazine chemistry. The two secondary amine groups have similar nucleophilicity, making it difficult to selectively functionalize only one. The formation of a disubstituted product is a common competitive reaction.[1]

Causality Explained: Once the first nitrogen is alkylated, the second nitrogen remains reactive and can compete for the alkylating agent. This leads to a mixture of unreacted piperazine, the desired monosubstituted product, and the undesired disubstituted byproduct.[2]

Preventative Strategies & Protocols:

  • Use of a Large Excess of Piperazine: A common industrial approach is to use a significant excess of piperazine relative to the alkylating agent.[1] This statistically favors the reaction of the alkylating agent with the more abundant unsubstituted piperazine.

    • Protocol: A typical molar ratio would be 5-10 equivalents of piperazine to 1 equivalent of the alkylating halide. While effective, this approach has drawbacks in terms of atom economy and requires an efficient method to separate the product from the excess piperazine.[1]

  • Employing Protecting Groups: This is a robust, multi-step method that offers high selectivity.[1] The core idea is to "block" one nitrogen, perform the desired reaction on the other, and then "unblock" the first.

    • Expert Insight: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its relatively straightforward removal.[1]

    Experimental Protocol: Boc-Protection for Monosubstitution

    • Protection Step:

      • Dissolve piperazine (1 eq.) in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water.

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add di-tert-butyl dicarbonate (Boc)₂O (1 eq.) portion-wise while stirring.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours.

      • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

      • Work up the reaction by extracting with an organic solvent and purifying by column chromatography to isolate mono-Boc-piperazine.

    • Alkylation Step:

      • Dissolve the purified mono-Boc-piperazine (1 eq.) and the desired alkylating agent (e.g., an alkyl halide, 1.1 eq.) in a polar aprotic solvent like acetonitrile or DMF.

      • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2 eq.).

      • Stir the reaction at room temperature or with gentle heating until completion.

      • Work up and purify the N-alkylated, N'-Boc-piperazine.

    • Deprotection Step:

      • Dissolve the product from the previous step in a solvent like DCM or 1,4-dioxane.

      • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

      • Stir at room temperature until the Boc group is cleaved (typically 1-4 hours).

      • Evaporate the solvent and excess acid. The product will be the salt of your monosubstituted piperazine, which can be neutralized with a base to obtain the free amine.

    Boc_Protection_Workflow Start Piperazine Step1 React with (Boc)₂O Start->Step1 Intermediate1 Mono-Boc-Piperazine Step1->Intermediate1 Step2 N-Alkylation (Alkyl Halide, Base) Intermediate1->Step2 Intermediate2 N-Alkyl-N'-Boc-Piperazine Step2->Intermediate2 Step3 Deprotection (TFA or HCl) Intermediate2->Step3 End Monosubstituted Piperazine Step3->End

    Boc-Protection Workflow for Monosubstitution
Issue 2: Polymerization and Low Yields in Syntheses from Ethylenediamine and α-Haloesters

Question: I am trying to synthesize a 2-substituted piperazinone by reacting ethylenediamine with an α-haloester, but I'm getting a complex mixture that appears to be polymeric, and the yield of my desired product is very low. What is causing this, and how can I prevent it?

Answer: This is a known issue with this synthetic route. The reaction of ethylenediamine with α-haloesters can lead to the formation of polymeric byproducts, which makes the isolation of the desired 2-keto-piperazine derivative difficult.[2]

Causality Explained: Ethylenediamine is a bifunctional nucleophile. Both nitrogen atoms can react with the α-haloester. While the desired reaction is an initial N-alkylation followed by an intramolecular cyclization to form the piperazinone, intermolecular reactions can also occur. One molecule of ethylenediamine can react with two molecules of the α-haloester, or one molecule of the α-haloester can be attacked by two different ethylenediamine molecules, leading to linear oligomers and polymers instead of the desired cyclic product.

Preventative Strategies & Protocols:

  • High Dilution Conditions: Running the reaction at a very low concentration favors intramolecular cyclization over intermolecular polymerization.

    • Expert Insight: By keeping the concentration of the reactants low, the probability of one molecule finding another to react with is reduced, while the proximity of the two reactive ends of the intermediate favors the ring-closing reaction.

    • Protocol:

      • Set up a reaction vessel with a large volume of a suitable solvent (e.g., ethanol or acetonitrile).

      • Prepare two separate solutions: one of ethylenediamine and one of the α-haloester, both at low concentrations.

      • Using syringe pumps, add both solutions slowly and simultaneously to the reaction vessel over a period of several hours with vigorous stirring. This technique, known as a "slow addition" or "Zweibraun" protocol, maintains a low instantaneous concentration of both reactants.

  • Use of a Template or Catalyst: Certain metal ions can act as templates, coordinating to the ethylenediamine and pre-organizing it for cyclization.

    • Note: This approach is less common for this specific synthesis but is a valid strategy for macrocyclization and can be adapted.

    Polymerization_vs_Cyclization cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Reaction Reactants Ethylenediamine + α-Haloester Intermediate N-Alkylated Intermediate Reactants->Intermediate Initial Reaction Cyclization Intramolecular Cyclization Intermediate->Cyclization High Dilution Polymerization Intermolecular Reaction Intermediate->Polymerization High Concentration Product Piperazinone Cyclization->Product Byproduct Polymeric Byproducts Polymerization->Byproduct

Issue 3: Catalyst Deactivation and Side Reactions in Reductive Amination Routes

Question: I am synthesizing piperazine via the reductive amination of diethanolamine. However, my reaction seems to stall, and I suspect catalyst deactivation. Are there common side reactions I should be aware of?

Answer: The synthesis of piperazine from diethanolamine often involves high temperatures and pressures with a hydrogenation catalyst, and catalyst deactivation is a potential issue. Several side reactions can also occur, reducing the overall yield and selectivity.

Causality Explained: Catalyst deactivation can occur due to the formation of strongly adsorbing byproducts or coking on the catalyst surface. Side reactions in this process can include the formation of other amines and undesired ring structures. For instance, the intramolecular cyclization of aminoethylethanolamine (an intermediate) can also lead to morpholine.

Preventative Strategies & Protocols:

  • Catalyst Selection and Optimization: The choice of catalyst is critical. Nickel-based catalysts, such as Raney nickel, are commonly used. [3]The reaction conditions, including temperature, pressure, and solvent, must be optimized for the specific catalyst.

    • Expert Insight: Modifying catalysts, for example, with copper or chromium, can improve selectivity and reduce side reactions.

  • Control of Reaction Parameters:

    • Temperature: Maintain the optimal temperature range. Temperatures that are too high can promote catalyst sintering and coking.

    • Hydrogen Pressure: Sufficient hydrogen pressure is necessary to drive the reductive amination and prevent catalyst oxidation.

    • Ammonia Concentration: In syntheses involving ammonia, maintaining the correct molar ratio is crucial to favor the desired amination pathways.

Table 1: Troubleshooting Common Issues in Piperazine Synthesis

Observed Issue Potential Cause(s) Recommended Action(s)
Excessive disubstitution Nucleophilicity of the second amine.Use a large excess of piperazine; employ a protecting group strategy. [1]
Polymeric byproducts Intermolecular side reactions.Implement high dilution/slow addition protocols.
Low conversion/stalled reaction Catalyst deactivation; suboptimal conditions.Optimize temperature and pressure; screen different catalysts; ensure reactant purity.
Formation of unexpected isomers Isomerization of intermediates.Lower reaction temperature; use a more selective catalyst.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link] [4]2. Krasavtsev, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link] [1]3. Zare, A., & Printz, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 285-303. [Link] [5]4. Sergeev, D. S., et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(2), 218-232. [Link] [3]5. Dixit, A., et al. (2003). Method for the preparation of piperazine and its derivatives. U.S. Patent No. 6,603,003 B2. [2]6. Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Alkylation of Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amine alkylation. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the N-alkylation of primary amines. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you diagnose and resolve common issues leading to low yields, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my primary amine alkylation resulting in a complex mixture of secondary, tertiary, and even quaternary ammonium salts, leading to a low yield of my desired secondary amine?

This is the most common pitfall in the direct alkylation of primary amines and is often referred to as "over-alkylation" or a "runaway reaction."[1][2]

Root Cause Analysis:

The core of the problem lies in the relative nucleophilicity of the amines involved. The product of the initial reaction, a secondary amine, is typically more nucleophilic than the starting primary amine.[2][3][4] This is due to the electron-donating inductive effect of the newly added alkyl group, which increases the electron density on the nitrogen atom, making it a more potent nucleophile.[4][5]

Consequently, as soon as the desired secondary amine is formed, it begins to compete with the remaining primary amine for the alkylating agent. Since it is a better nucleophile, it often reacts faster, leading to the formation of a tertiary amine.[2][6] This tertiary amine, in turn, can be even more nucleophilic (depending on sterics) and react further to form a quaternary ammonium salt.[2][7] This cascade of reactions consumes your starting materials and desired product, resulting in a low yield and a challenging purification process.[8]

Overalkylation_Pathway cluster_products Reaction Cascade PrimaryAmine R-NH₂ (Primary Amine) SecondaryAmine R-NH-R' (Secondary Amine) More Nucleophilic PrimaryAmine->SecondaryAmine + R'-X TertiaryAmine R-N(R')₂ (Tertiary Amine) Often More Nucleophilic SecondaryAmine->TertiaryAmine + R'-X (Often Faster) QuaternarySalt R-N(R')₃⁺X⁻ (Quaternary Salt) Final Product TertiaryAmine->QuaternarySalt + R'-X

Fig 1. The over-alkylation cascade in primary amine alkylation.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a large excess of the primary amine relative to the alkylating agent (e.g., 5-10 equivalents).[3] This statistically favors the reaction of the alkylating agent with the much more abundant primary amine, suppressing the subsequent reaction with the secondary amine product.

  • Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, add it slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the electrophile, minimizing the chance for the newly formed secondary amine to react.[3]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the second and third alkylations more significantly than the first, improving selectivity. Start at room temperature or below and monitor the reaction progress.

Q2: How do I select the appropriate base for my reaction? My yield is low, and I suspect base-related side reactions.

The choice of base is critical and serves two main purposes: (1) to neutralize the acid (e.g., HBr, HCl) generated during the reaction, and (2) to prevent the protonation of the starting amine, which would render it non-nucleophilic.[9] An incorrect base can either be ineffective or actively participate in undesired side reactions.

Root Cause Analysis:

  • Competing Nucleophilicity: If the base is itself a strong nucleophile (e.g., an amine like triethylamine in some contexts), it can compete with your primary amine for the alkylating agent.

  • Insufficient Basicity: A base that is too weak (pKa of its conjugate acid is too low) may not be able to effectively deprotonate the ammonium salt intermediate, stalling the reaction.

  • Steric Hindrance: A non-nucleophilic, sterically hindered base is often ideal. Its bulk prevents it from attacking the electrophile, allowing it to function solely as a proton scavenger.[3]

  • Solubility: The base must be sufficiently soluble in the reaction solvent to be effective.

Troubleshooting & Base Selection:

For many Sₙ2 alkylations of amines, inorganic bases are preferred.[3][10] Consider the options in the table below.

BaseFormulaTypeKey Characteristics & Use Cases
Potassium Carbonate K₂CO₃InorganicA cost-effective, moderately strong, and non-nucleophilic base. Widely used in polar aprotic solvents like DMF and acetonitrile. A reliable first choice for many alkylations.[3][10]
Cesium Carbonate Cs₂CO₃InorganicMore soluble and often more effective than K₂CO₃, particularly for less reactive substrates. The "cesium effect" can significantly accelerate Sₙ2 reactions.[2]
Sodium Hydride NaHInorganicA very strong, non-nucleophilic base. Use with caution as it generates flammable H₂ gas upon reaction with acidic protons. Typically used to deprotonate less nucleophilic amines or amides first.
DIPEA (i-Pr)₂NEtOrganicA sterically hindered, non-nucleophilic organic base. Useful when an inorganic base is not soluble or compatible. Its bulk prevents it from acting as a nucleophile.
Triethylamine Et₃NOrganicCan act as both a base and a nucleophile, potentially leading to the formation of a quaternary ammonium salt. Generally less preferred than DIPEA unless the electrophile is unreactive towards it.

Recommendation: Start with potassium carbonate (K₂CO₃) in a polar aprotic solvent. If yields are still low, consider switching to the more reactive cesium carbonate (Cs₂CO₃).

Q3: My reaction is extremely slow or fails to proceed. Could the solvent be the problem?

Absolutely. The solvent plays a profound role in the kinetics of Sₙ2 reactions, which is the operative mechanism for most amine alkylations with alkyl halides.

Root Cause Analysis:

The ideal solvent for an Sₙ2 reaction should stabilize the transition state but not the nucleophile.

  • Polar Aprotic Solvents (Recommended): Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices.[3][11] They possess dipoles that can solvate and stabilize the counter-ion (e.g., K⁺ from K₂CO₃) but lack acidic protons (like O-H or N-H bonds). This leaves the amine nucleophile "naked" and highly reactive.[12]

  • Polar Protic Solvents (Avoid): Solvents like water, methanol, or ethanol should generally be avoided. Their acidic protons form strong hydrogen bonds with the lone pair of the amine, placing a "solvent cage" around it.[13][14] This stabilization of the nucleophile increases the activation energy required for the reaction, dramatically slowing it down.

Troubleshooting & Solvent Selection:

If your reaction is sluggish, ensure you are using a dry, polar aprotic solvent.

SolventAbbreviationDielectric Constant (ε)Boiling Point (°C)Notes
Dimethylformamide DMF37153Excellent all-around solvent for Sₙ2 reactions. High boiling point allows for heating if necessary.
Acetonitrile MeCN37.582Good choice, often easier to remove under vacuum than DMF.[3]
Dimethyl Sulfoxide DMSO47189A highly polar solvent that can significantly accelerate Sₙ2 reactions. Can be difficult to remove completely.
Acetone -2156A less polar option, but can be effective for more reactive substrates. Its low boiling point is advantageous for easy removal.
Q4: I've optimized stoichiometry, base, and solvent, but my yield is still poor. What other factors should I investigate?

If the primary issues have been addressed, it's time to look at the inherent reactivity of your starting materials and potential competing side reactions.

Troubleshooting_Workflow Start Low Yield in Primary Amine Alkylation CheckOverAlk Is a mixture of products (secondary, tertiary) observed? Start->CheckOverAlk OptimizeStoich Action: 1. Use large excess of amine. 2. Slow addition of alkylating agent. CheckOverAlk->OptimizeStoich Yes CheckConditions Is the reaction slow or not starting? CheckOverAlk->CheckConditions No OptimizeStoich->CheckConditions OptimizeConditions Action: 1. Switch to polar aprotic solvent (DMF, MeCN). 2. Use a stronger, non-nucleophilic base (K₂CO₃, Cs₂CO₃). 3. Check leaving group ability. CheckConditions->OptimizeConditions Yes CheckSideReactions Is starting material consumed but no desired product formed? CheckConditions->CheckSideReactions No OptimizeConditions->CheckSideReactions CheckElimination Action: 1. Check for alkene byproducts (E2). 2. Consider steric hindrance. 3. Use a less bulky base/substrate if possible. CheckSideReactions->CheckElimination Yes ConsiderAlternatives If all else fails: Switch to an alternative method. CheckSideReactions->ConsiderAlternatives No CheckElimination->ConsiderAlternatives ReductiveAmination Reductive Amination ConsiderAlternatives->ReductiveAmination ProtectedAlkylation Use of Protecting Groups ConsiderAlternatives->ProtectedAlkylation

Fig 2. A decision-making workflow for troubleshooting low yields.

Further Diagnostic Steps:

  • Assess Steric Hindrance: Sₙ2 reactions are highly sensitive to steric bulk.[15][16] If your primary amine (e.g., t-butylamine) or your alkylating agent (e.g., a secondary or tertiary alkyl halide) is sterically crowded around the reaction center, the reaction rate will drop sharply.[7] In such cases, direct alkylation may not be feasible.

  • Evaluate the Leaving Group: The efficiency of the reaction is directly tied to the quality of the leaving group. The order of reactivity for alkyl halides is R-I > R-Br > R-Cl >> R-F. If you are using an alkyl chloride and getting poor reactivity, consider switching to the corresponding alkyl bromide or iodide. Alternatively, alkyl sulfonates (tosylates, mesylates) are exceptionally good leaving groups and can be used to alkylate less reactive amines.[3][17]

  • Check for Competing Elimination (E2): If you are using a secondary or tertiary alkyl halide, or a sterically bulky base, the E2 elimination pathway can compete with the Sₙ2 substitution pathway, leading to the formation of an alkene byproduct instead of the desired amine.[7][11] If you suspect elimination, analyze your crude reaction mixture for the presence of alkenes.

Q5: I've tried everything, and direct alkylation is simply not a viable route for my specific substrates. What are the best alternative methods for selective mono-alkylation?

When direct alkylation fails to provide a clean, high-yielding synthesis of a secondary amine, it is often more efficient to switch to a more robust and selective method rather than attempting heroic optimization.

Recommended Alternative Strategy: Reductive Amination

Reductive amination is widely considered the superior method for the controlled synthesis of secondary amines from primary amines.[1][18] This one-pot process elegantly bypasses the over-alkylation problem entirely.[17][18]

Mechanism:

  • Imine Formation: The primary amine reacts with an aldehyde or ketone to form an imine (or Schiff base) intermediate.

  • Reduction: A mild reducing agent, selective for the imine over the carbonyl, is used to reduce the C=N double bond to afford the secondary amine.[19][20]

Because the imine intermediate is reduced in situ, there is no accumulation of the more nucleophilic secondary amine product that could react further.

General Protocol for Reductive Amination:

This protocol provides a general starting point. Optimization of solvent, reducing agent, and reaction time may be necessary.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the primary amine (1.0 eq.), the aldehyde or ketone (1.0-1.2 eq.), and a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The addition of a catalytic amount of acetic acid can sometimes accelerate this step.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture.[21] This reagent is particularly effective as it is selective for imines in the presence of aldehydes.[19] Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used.[18]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to obtain the pure secondary amine.

Other Alternatives:

  • Alkylation of Protected Amines: A primary amine can be protected as a sulfonamide (e.g., with Ts-Cl) or a carbamate (e.g., with Boc₂O).[22][23][24] The resulting protected amine is significantly less nucleophilic and can be selectively mono-alkylated. A final deprotection step then reveals the desired secondary amine. This multi-step process offers excellent control over selectivity.

References
  • Benchchem. (n.d.). Troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions.
  • Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link].

  • Benchchem. (n.d.). Preventing over-alkylation of amines in synthesis.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link].

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link].

  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines.
  • Quora. (2018). What is the effect of solvent on SN2?. Retrieved from [Link].

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.
  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link].

  • CCS Chemistry. (n.d.). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols.
  • Books. (2023). Chapter 2: Synthetic Methods for Alkyl Amines.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link].

  • Frostburg State University Chemistry Department. (2021). Amine Synthesis - Limits of Alkylation. YouTube. Retrieved from [Link].

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides.
  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link].

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link].

  • Google Patents. (n.d.). Purification of amine reaction mixtures.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. Retrieved from [Link].

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • ACS Publications. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines.
  • ResearchGate. (n.d.).
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link].

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References.
  • MSU Chemistry. (n.d.). Amine Reactivity.
  • IIT Bombay. (2020). Protecting Groups.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link].

  • National Institutes of Health. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
  • Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution.
  • ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
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Validation & Comparative

A Senior Application Scientist's Guide to Modern Piperazine Ring Construction from Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs due to its favorable pharmacokinetic properties.[1] Traditionally, its synthesis has relied on robust but often harsh methods, such as the reaction of primary amines with reagents like bis(2-chloroethyl)amine, which can limit functional group tolerance and raise environmental concerns.[2]

This guide provides a comparative overview of contemporary and alternative reagents for constructing the piperazine scaffold from primary amines and their derivatives. We will delve into the mechanistic underpinnings of these methods, provide actionable experimental protocols, and offer a clear-eyed comparison of their performance to empower researchers in making informed decisions for their synthetic campaigns.

Palladium-Catalyzed Aerobic Oxidative Cyclization

A significant advancement in piperazine synthesis involves the use of palladium catalysts to facilitate the aerobic oxidative cyclization of N-alkenylethylenediamines. This method offers a milder alternative to classical approaches and demonstrates good functional group tolerance.

Mechanistic Rationale

The catalytic cycle, as proposed by Stahl and coworkers, is initiated by the coordination of the palladium(II) catalyst to the alkene moiety of the N-alkenylethylenediamine substrate. Subsequent intramolecular aminopalladation forms a six-membered palladacycle. This is followed by β-hydride elimination to generate a piperazine-containing intermediate and a palladium(II)-hydride species. The catalytic cycle is completed by the aerobic oxidation of the palladium(0) species back to palladium(II).

G cluster_0 Pd(II)-Catalyzed Aerobic Oxidative Cyclization A N-Alkenylethylenediamine + Pd(II) Catalyst B Coordination A->B C Intramolecular Aminopalladation B->C D Six-membered Palladacycle C->D E β-Hydride Elimination D->E F Piperazine Product + Pd(0) + H+ E->F G Aerobic Oxidation (O2) F->G Regeneration G->A Pd(II)

Caption: Catalytic cycle for Palladium-catalyzed aerobic oxidative cyclization.

Experimental Protocol: Synthesis of a Substituted Piperazine
  • Reagents: N-alkenylethylenediamine (1.0 equiv), Pd(DMSO)2(TFA)2 (5 mol %), O2 (1 atm, balloon).

  • Solvent: Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • To a reaction flask, add the N-alkenylethylenediamine substrate and the Pd(DMSO)2(TFA)2 catalyst.

    • Dissolve the mixture in DMSO.

    • Evacuate and backfill the flask with oxygen (using a balloon).

    • Stir the reaction mixture at room temperature for the specified time (monitor by TLC or LC-MS).

    • Upon completion, the reaction is quenched, and the product is isolated using standard purification techniques.

Ruthenium-Catalyzed Diol-Diamine Coupling

Another powerful strategy for piperazine ring formation is the ruthenium-catalyzed coupling of diols and diamines.[3] This "borrowing hydrogen" methodology is atom-economical and environmentally benign, as water is the only byproduct.

Mechanistic Rationale

The reaction is thought to proceed via a hydrogen-borrowing mechanism. The ruthenium catalyst first dehydrogenates the diol to form a dialdehyde intermediate. This intermediate then undergoes a double condensation with the primary amine to form a diimine. Finally, the ruthenium hydride species, formed in the initial dehydrogenation step, reduces the diimine to afford the piperazine ring and regenerate the active ruthenium catalyst.

G cluster_1 Ru-Catalyzed Diol-Diamine Coupling A Diol + Primary Amine + [Ru] Catalyst B Dehydrogenation (Hydrogen Borrowing) A->B C Dialdehyde + [Ru]-H B->C D Double Condensation C->D w/ Primary Amine E Diimine Intermediate D->E F Hydrogenation (Hydrogen Return) E->F w/ [Ru]-H G Piperazine Product + [Ru] Catalyst F->G

Caption: "Borrowing Hydrogen" mechanism in Ru-catalyzed diol-diamine coupling.

Experimental Protocol: General Procedure for Piperazine Synthesis
  • Reagents: Diol (1.0 equiv), Primary Amine (1.0 equiv), (Pyridyl)phosphine-ligated Ruthenium(II) catalyst (e.g., 2-5 mol %).

  • Solvent: Toluene or another suitable high-boiling solvent.

  • Procedure:

    • In a sealed tube, combine the diol, primary amine, and ruthenium catalyst.

    • Add the solvent and seal the tube.

    • Heat the reaction mixture at the appropriate temperature (typically >100 °C) for several hours.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • After cooling, the product is isolated and purified by column chromatography.

Visible-Light Photoredox Catalysis

The advent of visible-light photoredox catalysis has opened new avenues for mild and selective organic transformations, including the synthesis of piperazines.[3][4] One notable example is the decarboxylative annulation between a glycine-based diamine and various aldehydes.[3][4]

Mechanistic Rationale

The reaction is initiated by the excitation of a photoredox catalyst (e.g., an iridium complex) by visible light. The excited catalyst then engages in a single-electron transfer (SET) with the carboxylate of the glycine-derived diamine, leading to decarboxylation and the formation of an α-amino radical. This radical then undergoes a 6-endo-trig cyclization onto an in situ-formed imine (from the condensation of the other amine moiety with an aldehyde), ultimately yielding the piperazine product after a final reduction and protonation step.[3][4]

G cluster_2 Visible-Light Photoredox Piperazine Synthesis A Photocatalyst + Visible Light B Excited Photocatalyst* A->B hv D Single Electron Transfer (SET) & Decarboxylation B->D SET C Glycine-based Diamine (with carboxylate) C->D E α-Amino Radical D->E G 6-endo-trig Radical Cyclization E->G F Aldehyde + Amine -> Imine F->G Imine H Piperazine Radical Intermediate G->H I Reduction & Protonation H->I J Piperazine Product I->J

Caption: Mechanistic pathway for photoredox-mediated piperazine synthesis.

Experimental Protocol: Decarboxylative Annulation
  • Reagents: Glycine-based diamine (1.0 equiv), Aldehyde (1.2 equiv), Photocatalyst (e.g., [Ir(ppy)2(dtbpy)]PF6, 1-2 mol %), Base (e.g., K2CO3).

  • Solvent: Acetonitrile or a similar polar aprotic solvent.

  • Procedure:

    • To a reaction vessel, add the glycine-based diamine, aldehyde, photocatalyst, and base.

    • Degas the solvent and add it to the reaction mixture.

    • Irradiate the mixture with a visible light source (e.g., blue LEDs) at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • The product is then isolated and purified via standard methods.

Comparative Analysis of Alternative Reagents

MethodKey ReagentsCatalystConditionsAdvantagesDisadvantages
Palladium-Catalyzed Aerobic Oxidative Cyclization N-Alkenylethylenediamine, O2Pd(DMSO)2(TFA)2Room temperature, 1 atm O2Mild conditions, good functional group tolerance.[3]Requires pre-functionalized starting materials.
Ruthenium-Catalyzed Diol-Diamine Coupling Diol, Primary Amine(Pyridyl)phosphine-ligated Ru(II)High temperature (>100 °C)Atom-economical, water is the only byproduct.[3]Requires high temperatures, may have limited substrate scope.
Visible-Light Photoredox Catalysis Glycine-based diamine, AldehydeIridium or organic photocatalystRoom temperature, visible lightExtremely mild conditions, high functional group tolerance, green approach.[3][4]May require specific glycine-derived starting materials.

Conclusion

The construction of the piperazine ring has evolved significantly from classical, often harsh, methodologies. The modern synthetic chemist now has a diverse toolkit of alternative reagents and catalytic systems at their disposal. Palladium- and ruthenium-catalyzed methods offer efficient and more environmentally friendly routes, while visible-light photoredox catalysis represents the cutting edge of mild and highly selective piperazine synthesis. The choice of method will ultimately depend on the specific target molecule, available starting materials, and desired functional group compatibility. By understanding the principles and practicalities of these contemporary approaches, researchers can more effectively and sustainably synthesize novel piperazine-containing compounds for the advancement of drug discovery and development.

References

  • D'hooghe, M., & De Kimpe, N. (2008). The Chemistry of Piperazine. In The Chemistry of Heterocyclic Compounds (Vol. 66, pp. 1-358). John Wiley & Sons, Inc.
  • Pollard, C. B., & MacDowell, L. G. (1934). The Reactions of Ethylene Diamine. II. With Ethylene Halides. Journal of the American Chemical Society, 56(10), 2199-2200.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). A reaction of carbonyl and amine condensation partners provides a broad range of piperazines in good yields. Journal of the American Chemical Society, 146(4), 3114–31123.
  • Cochran, B. M., & Michael, F. E. (2008). A highly diastereoselective intramolecular hydroamination is the key step in a modular synthesis of 2,6-disubstituted piperazines. Organic Letters, 10(2), 329-332.
  • Lu, Z., & Stahl, S. S. (2012). Use of a base-free Pd(DMSO)2(TFA)2 catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes. Organic Letters, 14(5), 1234-1237.
  • Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides 2-aryl, 2-heteroaryl, as well as 2-alkyl piperazines under mild conditions. Organic Letters, 22(13), 5157-5162.
  • Nalikezhathu, A., Tam, A., Cherepakhin, V., Do, V. K., & Williams, T. J. (2023). A (pyridyl)phosphine-ligated ruthenium(II) catalyzes a diol-diamine coupling to provide piperazines and diazepanes. Organic Letters, 25(10), 1754–1759.
  • Szostak, M. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. Retrieved from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic Letters, 18(20), 5272-5275.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.

Sources

A Comparative Guide for Researchers: N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine vs. N,N-bis(2-chloroethyl)amine Derivatives as DNA Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of cancer chemotherapy, DNA alkylating agents remain a cornerstone of many treatment regimens. Their ability to covalently modify DNA, leading to cell cycle arrest and apoptosis, has been harnessed for decades to combat malignancies. Within this broad class of compounds, subtle structural modifications can lead to significant differences in reactivity, efficacy, and toxicity. This guide provides an in-depth, objective comparison of two such classes of bifunctional alkylating agents: the mesylate-containing N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine and the more traditional N,N-bis(2-chloroethyl)amine derivatives, commonly known as nitrogen mustards.

This analysis is designed to equip researchers with the foundational knowledge and practical insights necessary to make informed decisions in the selection and development of these cytotoxic agents. We will delve into the nuances of their chemical reactivity, explore their biological performance with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.

The Chemical Battlefield: A Tale of Two Leaving Groups

The fundamental difference between these two classes of compounds lies in their leaving groups: a mesylate (-OSO₂CH₃) versus a chloride (-Cl). This seemingly minor distinction has profound implications for their reactivity and, consequently, their biological activity.

N,N-bis(2-chloroethyl)amine derivatives are classic nitrogen mustards. Their mechanism of action involves an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic species is then attacked by nucleophilic sites on DNA, primarily the N7 position of guanine. The bifunctional nature of these molecules allows for the formation of interstrand and intrastrand cross-links in DNA, a type of damage that is particularly difficult for cancer cells to repair, leading to potent cytotoxicity.

This compound , on the other hand, belongs to the family of alkyl sulfonates, with busulfan being a well-known clinical example. In this case, the mesylate group is an excellent leaving group, making the ethyl carbons highly susceptible to nucleophilic attack by DNA bases. Unlike nitrogen mustards, the activation of alkyl sulfonates does not typically proceed through a cyclic intermediate. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the amine, which can influence the compound's solubility, stability, and pharmacokinetic profile. The Cbz group can be removed in vivo to potentially unmask a more reactive species.

From a chemical standpoint, mesylates are generally considered better leaving groups than chlorides. This is because the negative charge on the departing mesylate anion is stabilized by resonance across the sulfonyl group, making it a weaker base and thus more willing to depart. This enhanced reactivity can translate to faster alkylation kinetics.

Performance on the Cellular Frontline: A Cytotoxicity Showdown

To provide a tangible comparison of the cytotoxic potential of these two classes of alkylating agents, we can examine the performance of their well-established clinical counterparts: busulfan (a dimesylate) and chlorambucil (a nitrogen mustard derivative). The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency, representing the concentration required to inhibit the growth of 50% of a cell population.

Compound ClassRepresentative DrugCancer Cell LineIC50 (µM)Reference
Mesylate BusulfanVaries (hematological malignancies)Highly variable, dependent on cell line and exposure time. Clinically relevant plasma concentrations are in the micromolar range.[1]
Chloroethyl ChlorambucilLNCaP (Prostate Cancer)101.0[2]
Chloroethyl Chlorambucil Derivative (Compound 21)Various3.1 - 14.2[2]

Analysis of Performance Data:

The provided data, while not a direct comparison of the exact molecules in the topic, offers valuable insights. Busulfan, the mesylate-containing compound, demonstrates significant cytotoxicity, particularly in hematological malignancies. Its efficacy is highly dependent on achieving and maintaining a therapeutic concentration.[1]

Chlorambucil, a classic nitrogen mustard, exhibits micromolar cytotoxicity against prostate cancer cells.[2] Notably, derivatives of chlorambucil can display significantly enhanced potency, with IC50 values in the low micromolar to sub-micromolar range, highlighting the potential for chemical modification to improve performance.[2]

The generally higher reactivity of the mesylate leaving group in this compound would suggest a potentially more potent cytotoxic agent compared to a simple N,N-bis(2-chloroethyl)amine derivative. However, factors such as cell permeability, the influence of the Cbz protecting group on cellular uptake and metabolism, and the specific DNA repair capacities of different cancer cell lines will ultimately determine the in vitro and in vivo efficacy.

Mechanistic Underpinnings: The Path to Cell Death

Both classes of compounds ultimately induce cell death by inflicting overwhelming DNA damage. The formation of DNA cross-links is a particularly lethal event.

Figure 1. Generalized mechanism of action leading to cytotoxicity.

The diagram above illustrates the distinct activation pathways of the chloroethyl and mesyloxyethyl compounds, both converging on the critical step of DNA alkylation. This damage triggers cellular surveillance mechanisms, leading to cell cycle arrest and, if the damage is irreparable, programmed cell death (apoptosis).

Experimental Corner: Protocols for the Bench Scientist

To facilitate further research and direct comparison, we provide detailed, representative protocols for the synthesis and in vitro evaluation of these compounds.

Synthesis Protocols

Protocol 1: Synthesis of N-Cbz-N,N-bis(2-hydroxyethyl)amine (Intermediate for the Mesylate Compound)

This two-step procedure first involves the protection of diethanolamine with a Cbz group, followed by purification.

Synthesis_Workflow_1 Start Diethanolamine Step1 React with Benzyl Chloroformate in the presence of a base (e.g., NaHCO₃) in an appropriate solvent (e.g., Dichloromethane) Start->Step1 Step2 Aqueous Workup and Extraction Step1->Step2 Step3 Purification by Column Chromatography Step2->Step3 End N-Cbz-N,N-bis(2-hydroxyethyl)amine Step3->End MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with a serial dilution of the test compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (formazan formation) E->F G Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 values from the dose-response curve H->I

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming N-Substituted Piperazine Structures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Unambiguous structural confirmation of novel N-substituted piperazine derivatives is a critical step in the drug discovery and development pipeline. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the robust characterization of these compounds. Drawing from established methodologies and field experience, this document details the causality behind experimental choices, offers validated protocols, and presents comparative data to empower researchers in their analytical workflows.

An Integrated Spectroscopic Strategy: Beyond a Single Spectrum

Relying on a single analytical technique for structural elucidation is fraught with risk. A far more robust and scientifically sound approach is to integrate data from orthogonal techniques. Each method provides a unique piece of the structural puzzle, and their combination creates a self-validating system. For an unknown N-substituted piperazine, the most effective workflow leverages the strengths of NMR, MS, and IR spectroscopy in a complementary fashion.

The causality is clear: Mass Spectrometry provides the molecular formula, a fundamental starting point. Infrared Spectroscopy quickly identifies key functional groups, confirming the presence of expected moieties (like amides or aromatic rings) and the absence of starting materials. Finally, Nuclear Magnetic Resonance spectroscopy reveals the precise connectivity and stereochemistry of the molecule, providing the definitive structural map.

Workflow for Structural Confirmation of N-Substituted Piperazines

G cluster_0 Initial Analysis cluster_1 Primary Techniques cluster_2 Advanced Analysis & Confirmation A Synthesized Compound (N-Substituted Piperazine) MS Mass Spectrometry (MS) - Determine Molecular Weight - Propose Molecular Formula A->MS Provides MW IR FT-IR Spectroscopy - Identify Key Functional Groups (e.g., C=O, N-H, Ar-H) A->IR Identifies functional groups NMR 1D NMR (¹H, ¹³C) - Map Carbon-Hydrogen Framework - Determine Proton Ratios A->NMR Provides connectivity Data_Integration Data Integration & Final Structure Proposal MS->Data_Integration Molecular Formula IR->Data_Integration Functional Groups NMR_2D 2D NMR (COSY, HSQC) - Confirm Atom Connectivity - Resolve Ambiguities NMR->NMR_2D If ambiguity exists NMR->Data_Integration C-H Framework NMR_2D->Data_Integration Unambiguous Connectivity

Caption: Integrated workflow for piperazine structure confirmation.

In-Depth Analysis by Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the cornerstone of structural elucidation for piperazine derivatives, offering unparalleled insight into the molecular framework.[4]

Expertise in Action: Why NMR is Paramount The power of NMR lies in its ability to report on the chemical environment of each proton and carbon atom. For N-substituted piperazines, this means we can "see" the protons on the piperazine ring, identify their neighbors, and observe how the N-substituent influences their electronic environment. This is particularly crucial for distinguishing between isomers and understanding the molecule's conformation in solution.

¹H NMR Spectroscopy: The piperazine ring protons typically appear as complex multiplets in the aliphatic region of the spectrum.

  • Protons α to Nitrogen (N-CH₂): These are deshielded by the adjacent nitrogen and typically resonate between δ 2.5 and 4.0 ppm. The exact chemical shift is highly sensitive to the nature of the N-substituent. Electron-withdrawing groups (like a benzoyl group) will shift these protons downfield.[5]

  • Symmetry and Conformation: In a simple, symmetrically 1,4-disubstituted piperazine at room temperature, rapid chair-to-chair interconversion often results in a single, sharp singlet for all eight piperazine protons. However, unsymmetrical substitution or hindered rotation (e.g., due to bulky substituents or amide bonds) can lead to distinct signals for axial and equatorial protons, or even multiple sets of signals for different conformers.[2][6] This phenomenon, observable through variable temperature (VT) NMR studies, can provide valuable information about the molecule's dynamic behavior.[2][5][7]

¹³C NMR Spectroscopy: The carbon signals provide complementary information and confirm the carbon skeleton.

  • Piperazine Carbons (N-CH₂): These typically appear in the range of δ 40-55 ppm. Similar to ¹H NMR, the chemical shifts are influenced by the N-substituents.[2][7] The presence of two distinct signals in this region for a seemingly symmetric piperazine can be an indicator of conformational locking or the presence of rotamers.[2][7]

2D NMR Techniques (COSY & HSQC): When 1D spectra are complex or ambiguous, 2D NMR is essential.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically on adjacent carbons). For a piperazine, it will show correlations between the different N-CH₂ protons, helping to trace the connectivity within the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is an incredibly powerful tool for definitively assigning both the ¹H and ¹³C signals of the piperazine ring.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for N-Substituted Piperazines

MoietyProton (¹H) Chemical Shift (δ, ppm)Carbon (¹³C) Chemical Shift (δ, ppm)Notes
Piperazine N-CH₂ -CH₂-N2.5 - 4.040 - 55Highly dependent on N-substituents and conformation.[1][7]
N-CH₂ -Aryl3.5 - 4.550 - 60Protons and carbons alpha to an aromatic ring.
N-CO -R (Amide)-165 - 175Carbonyl carbon.
N-Aryl6.5 - 8.0110 - 150Signals from the aromatic substituent.

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.[4]

Mass Spectrometry (MS): The Molecular Weight and Formula

MS is the definitive technique for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition.[4]

Expertise in Action: Choosing the Right Ionization The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is critical.

  • ESI is a "soft" ionization technique that typically yields the protonated molecule, [M+H]⁺. This is the preferred method for obtaining a clear molecular ion peak, which is essential for determining the molecular weight.

  • EI is a "hard" ionization technique that causes extensive fragmentation. While it can make the molecular ion peak difficult to identify, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the molecule. This pattern provides valuable structural clues.[4]

Characteristic Fragmentation Patterns: N-substituted piperazines exhibit predictable fragmentation pathways, primarily involving cleavage of the piperazine ring. The most common fragmentation is the cleavage of the C-N bonds, leading to characteristic fragment ions. For example, in many N-aryl or N-benzyl piperazines, a major fragment corresponds to the piperazine ring opening and loss of the substituent.[8][9]

Caption: Common MS fragmentation pathways for N-Arylpiperazines.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups within the molecule. It is an excellent first-pass technique to verify that a reaction has proceeded as expected.

Expertise in Action: What to Look For For an N-substituted piperazine, the IR spectrum provides several key checkpoints:

  • C-H Stretching: Aliphatic C-H stretches from the piperazine ring will appear just below 3000 cm⁻¹. Aromatic C-H stretches (if an aryl substituent is present) will appear just above 3000 cm⁻¹.[10]

  • N-H Stretching: If the piperazine is mono-substituted, a characteristic N-H stretch will be visible in the 3300-3500 cm⁻¹ region. The absence of this peak is a strong indicator of successful di-substitution.

  • C=O Stretching: If the substituent is an amide (e.g., N-benzoylpiperazine), a strong, sharp carbonyl (C=O) absorption will be present around 1630-1680 cm⁻¹. The absence of this peak would immediately refute the proposed structure.

  • C-N Stretching: These absorptions typically appear in the 1020-1250 cm⁻¹ region and confirm the presence of the amine functionality.

Table 2: Key FT-IR Absorptions for N-Substituted Piperazines

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2800 - 3000Strong
C=O Stretch (Amide)1630 - 1680Strong
Aromatic C=C Bending1450 - 1600Medium-Weak
C-N Stretch1020 - 1250Medium

Comparative Analysis: Choosing the Right Tool for the Job

TechniqueInformation ProvidedStrengthsLimitations
NMR Detailed connectivity (C-H framework), stereochemistry, conformation, proton/carbon environments.Provides the most detailed structural information; essential for isomer differentiation.[11]Requires larger sample amounts; can be complex to interpret; sensitive to purity.
MS Molecular weight, elemental composition (HRMS), fragmentation patterns.[4]Extremely sensitive (requires very little sample); definitive for molecular formula.Does not provide connectivity information on its own; isomers can have identical masses.
FT-IR Presence/absence of key functional groups.[10]Fast, simple, non-destructive; excellent for reaction monitoring.Provides limited information on the overall molecular structure; not suitable for complex mixtures.

Experimental Protocols

Trustworthy data begins with meticulous sample preparation and data acquisition. The following are standard, validated protocols.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: a. Weigh 5-10 mg of the purified N-substituted piperazine compound. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[4] The choice of solvent is critical, as it can influence chemical shifts and molecular conformation.[5] c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]

  • Instrument Setup: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent to maintain a stable magnetic field.[4] c. Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition: a. Set the spectral width to encompass the expected proton signals (typically 0-12 ppm). b. Use a standard 90° pulse sequence. c. Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: a. Set the spectral width for carbon signals (typically 0-200 ppm). b. Use a proton-decoupled pulse sequence to simplify the spectrum. c. Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum correctly to ensure pure absorption line shapes. c. Calibrate the chemical shift scale using the TMS signal. d. Integrate the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Protocol 2: Mass Spectrometry (ESI) Sample Preparation and Acquisition
  • Sample Preparation: a. Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). b. Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of solvent and a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Data Acquisition: a. Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). b. Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight of the compound. c. Optimize instrument parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the [M+H]⁺ ion. d. For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

Protocol 3: FT-IR (ATR) Data Acquisition
  • Sample Preparation: a. Place a small amount of the solid, purified compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. b. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: a. Collect a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions. b. Collect the sample spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range. c. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

References

  • Schön, F., Kuchar, M., & Wängler, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1575. [Link]

  • Schön, F., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 1(1), 162-177. [Link]

  • Wängler, C., et al. (2016). 1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 51-59. [Link]

  • Schön, F., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 1-13. [Link]

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  • Unknown Author. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. [Link]

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  • Stanczak, A. (2013). Synthesis and structure evaluation of new complex butylarylpiperazin-1-yl derivatives. Acta Poloniae Pharmaceutica, 70(6), 1059-1073. [Link]

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  • Schön, F., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 1-13. [Link]

  • Krishnakumar, V., & S, S. (2007). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 45(5), 400-405. [Link]

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  • Stanczak, A. (2013). Synthesis and structure evaluation of new complex butylarylpiperazin-1-yl derivatives. Acta Poloniae Pharmaceutica, 70(6), 1059-1073. [Link]

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  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Wujec, M., et al. (2021). Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. International Journal of Molecular Sciences, 22(9), 4966. [Link]

  • Yavuz, M., et al. (2017). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. Turkish Journal of Chemistry, 41(3), 407-417. [Link]

  • Petris, O., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(9), 1038-1047. [Link]

  • Unknown Author. (2024). Spectroscopic Techniques in Chemical Analysis: A Review of Emerging Trends. ResearchGate. [Link]

  • Boateng, E., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Semantic Scholar. [Link]

  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 132-143. [Link]

  • Harvey, D. (n.d.). Spectroscopic Methods. Analytical Chemistry 2.0. [Link]

  • Chen, B. H., et al. (2006). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 11(10), 803-817. [Link]

  • Giebułtowicz, J., et al. (2022). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 27(19), 6296. [Link]

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  • Canale, V., et al. (2022). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 27(10), 3236. [Link]

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A Comparative Guide to the Purity Assessment of Synthesized N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stringent purity of synthetic intermediates is a cornerstone of reliable and reproducible outcomes. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine, a key intermediate in various synthetic pathways. We will explore the rationale behind chromatographic choices, present comparative data, and discuss alternative analytical techniques to ensure a comprehensive understanding of purity validation for this class of compounds.

The Critical Role of Purity in Synthesis

This compound is a molecule featuring a carbobenzyloxy (Cbz) protecting group and two mesylate leaving groups. The Cbz group is a common amine protecting group, stable under various conditions but readily removable by catalytic hydrogenation.[1] The mesylate groups are excellent leaving groups, making this compound a valuable precursor for introducing a bis(2-aminoethyl)amine moiety in the synthesis of more complex molecules.[2]

Given its intended use as a reactive intermediate, the purity of this compound is paramount. Impurities arising from the synthesis, such as unreacted starting materials, byproducts of the Cbz protection or mesylation steps, or degradation products, can lead to undesired side reactions, lower yields, and complications in the purification of the final product. Therefore, a robust and reliable analytical method for purity determination is essential.

HPLC as the Gold Standard for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for assessing the purity of non-volatile small molecules in the pharmaceutical industry.[3][4] Its high resolution, sensitivity, and quantitative accuracy make it the ideal choice for separating the target compound from structurally similar impurities.[5]

Rationale for Method Development:

The development of an effective HPLC method hinges on a systematic approach to selecting the stationary phase, mobile phase, and detection parameters.[6][7] For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical starting point. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, and elution is primarily driven by the hydrophobicity of the analytes.[6]

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and is an excellent initial choice due to its broad applicability and high resolving power for a wide range of organic molecules.[5] The hydrophobicity of the C18 stationary phase will provide good retention for the relatively nonpolar this compound.

  • Mobile Phase Composition: A gradient elution using a mixture of water and an organic solvent, typically acetonitrile or methanol, is employed. A gradient is preferred over an isocratic elution to ensure that both more polar and less polar impurities are eluted within a reasonable timeframe with good peak shape. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often beneficial. It helps to protonate any residual silanols on the stationary phase, reducing peak tailing, and ensures that acidic or basic analytes are in a single ionic form, leading to sharper, more symmetrical peaks.[5]

  • Detector Selection: The presence of the Cbz group, which contains a benzene ring, makes UV detection a highly suitable and sensitive option.[5][8] A photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths simultaneously, aiding in peak identification and purity assessment. The optimal detection wavelength is typically determined by measuring the UV absorbance spectrum of the target compound in the mobile phase.

Illustrative HPLC Workflow:

The following diagram outlines the typical workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Dissolve Synthesized Compound in Mobile Phase Constituent filter Filter through 0.45 µm Syringe Filter prep->filter inject Inject Sample onto C18 RP-HPLC Column filter->inject Transfer to Autosampler Vial separate Gradient Elution with Water/Acetonitrile (+0.1% TFA) inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Integrate Peak Areas in Chromatogram detect->integrate Generate Chromatogram calculate Calculate Purity (% Area) integrate->calculate report Purity Report calculate->report Final Purity Report

Caption: HPLC Purity Assessment Workflow.

Comparative HPLC Methodologies

To illustrate the impact of different chromatographic conditions, two hypothetical HPLC methods are compared below. Method A represents a standard screening method, while Method B is an optimized method for improved resolution of potential impurities.

ParameterMethod A: Standard ScreeningMethod B: Optimized Resolution
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% TFA in Water0.05% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10% to 90% B over 15 min20% to 80% B over 20 min
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30 °C35 °C
Detection UV at 254 nmUV at 254 nm and 214 nm
Injection Volume 10 µL5 µL

Rationale for Optimization (Method B):

  • Smaller Particle Size and Shorter Column: The 3.5 µm particle size in Method B provides higher efficiency and sharper peaks compared to the 5 µm particles in Method A. The shorter column length reduces analysis time and solvent consumption.

  • Shallower Gradient and Slower Flow Rate: The more gradual gradient and lower flow rate in Method B allow for better separation of closely eluting impurities.

  • Different Mobile Phase Additive: Formic acid is a less aggressive ion-pairing agent than TFA and can sometimes provide better peak shapes for certain compounds. It is also more compatible with mass spectrometry if LC-MS analysis is desired.

  • Dual Wavelength Detection: Monitoring at a lower wavelength (214 nm) in addition to 254 nm can increase the sensitivity for impurities that may not have a strong chromophore at 254 nm.

Hypothetical Purity Data Comparison:

CompoundMethod A (Retention Time, min)Method A (% Area)Method B (Retention Time, min)Method B (% Area)
Starting Diol3.20.54.10.5
Mono-mesylated Intermediate8.51.210.31.1
Product 10.1 98.0 12.5 98.1
Unknown Impurity10.30.312.8 (baseline resolved)0.3

In this hypothetical scenario, Method B provides better separation between the main product and a closely eluting unknown impurity, demonstrating the value of method optimization for accurate purity assessment.

Detailed Experimental Protocol (Method B)

1. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (LC-MS grade)

  • This compound sample

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

  • C18 column (3.5 µm, 4.6 x 100 mm)

3. Mobile Phase Preparation:

  • Mobile Phase A: Add 0.5 mL of formic acid to 1 L of HPLC grade water.

  • Mobile Phase B: Acetonitrile.

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions:

  • Set the column temperature to 35 °C.

  • Equilibrate the column with the initial mobile phase composition (20% B) for at least 15 minutes.

  • Set the flow rate to 0.8 mL/min.

  • Set the injection volume to 5 µL.

  • Set the PDA detector to acquire data from 200-400 nm, with specific monitoring at 214 nm and 254 nm.

  • Run the following gradient:

    • 0-20 min: 20% to 80% B

    • 20-22 min: 80% to 95% B

    • 22-25 min: Hold at 95% B

    • 25-26 min: 95% to 20% B

    • 26-30 min: Hold at 20% B

6. Data Analysis:

  • Integrate all peaks in the chromatogram at 254 nm.

  • Calculate the percentage purity by dividing the peak area of the main product by the total peak area of all components and multiplying by 100.

Alternative and Complementary Analytical Techniques

While HPLC is the primary method for quantitative purity analysis, other techniques can provide valuable complementary information.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass identification capabilities of mass spectrometry.[9] It is invaluable for identifying unknown impurities by providing their molecular weights.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities that may not be amenable to HPLC, GC-MS is a suitable alternative.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound and can be used to detect impurities if they are present in sufficient quantities (typically >1%).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and straightforward technique for confirming the presence of key functional groups in the molecule, providing a qualitative check of the compound's identity.[10]

Method Comparison Diagram:

Method_Comparison cluster_quant Quantitative Purity cluster_qual Qualitative & Structural Information cluster_attributes Key Attributes HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity Specificity Specificity HPLC->Specificity Quantitation Quantitation HPLC->Quantitation LCMS LC-MS LCMS->Sensitivity LCMS->Specificity Structure Structural Info LCMS->Structure GCMS GC-MS GCMS->Sensitivity Volatiles GCMS->Specificity Volatiles GCMS->Structure Volatiles NMR NMR NMR->Structure High Conc. FTIR FTIR FTIR->Structure Functional Groups

Caption: Comparison of Analytical Techniques.

Conclusion

The purity assessment of synthesized this compound is critical for its successful application in subsequent synthetic steps. Reverse-phase HPLC with UV detection stands out as the most robust and reliable method for quantitative purity determination. Method development and optimization, including the careful selection of the stationary phase, mobile phase, and gradient conditions, are essential for achieving accurate and reproducible results. While HPLC is the cornerstone of purity analysis, complementary techniques such as LC-MS, NMR, and FTIR provide a more comprehensive characterization of the synthesized material, ensuring the highest standards of quality and scientific integrity.

References

  • Benchchem. (n.d.). Navigating Purity Analysis of N-Cbz-L-Cysteine: A Comparative Guide to Analytical Methods.
  • Benchchem. (n.d.). Chiral Purity Analysis of N-Cbz-D-serine: A Comparative Guide to HPLC Methods.
  • Google Patents. (n.d.). WO2008155777A2 - Process for preparing efletrizine.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Organic Syntheses. (2018, September 19). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing.
  • ResearchGate. (2025, August 6). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
  • PubMed. (n.d.). Synthesis and Antimicrobial Activity of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives.
  • ResearchGate. (2025, August 9). An Excellent Method for Cbz-Protection of Amines | Request PDF.
  • A "Little" Mass Spec and Sailing. (2014, April 17). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • PubMed. (n.d.). Syntheses of the first amine-dicarboxyboranes and their bis(methylester) and bis(N-ethylamide) derivatives.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl).
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
  • PMC - NIH. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.
  • PubMed Central. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update.
  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • ResearchGate. (2025, August 7). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. | Request PDF.

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine, a chemical intermediate of significant interest in pharmaceutical research and development. Given the compound's structural features, specifically the presence of two ethyl mesylate moieties, it must be handled as a potent alkylating agent with potential cytotoxic, mutagenic, and carcinogenic properties. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods to ensure the safety of laboratory personnel.

Hazard Analysis: Understanding the Risk

Therefore, all handling procedures must assume the compound is hazardous. Exposure can occur through inhalation, skin contact, or ingestion.[3]

Assumed Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Eye Irritation

  • Respiratory or Skin Sensitization

  • Germ Cell Mutagenicity

  • Carcinogenicity

  • Reproductive Toxicity

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to prevent exposure to this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Gloves Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloved with chemical-resistant gloves (e.g., nitrile)Safety glasses with side shields and a face shieldFull-coverage lab coat or impervious gownN95 respirator or higher[4][5]
Solution Preparation and Transfers Double-gloved with chemical-resistant glovesChemical splash goggles and a face shieldImpervious gownWork within a certified chemical fume hood
Reaction Work-up and Purification Double-gloved with chemical-resistant glovesChemical splash goggles and a face shieldImpervious gownWork within a certified chemical fume hood
Waste Disposal Double-gloved with chemical-resistant glovesChemical splash gogglesImpervious gownN/A (if waste is properly contained)

Key Considerations for PPE Selection and Use:

  • Gloves: Always wear two pairs of compatible chemical-resistant gloves.[6] Inspect gloves for any signs of degradation or puncture before use. When removing gloves, do so without touching the outer surface of the glove with bare skin.

  • Gowns: Impervious gowns should be worn to protect against splashes.[7] Lab coats should be buttoned completely.

  • Eye and Face Protection: Goggles should be worn to protect against splashes, and a face shield should be used when there is a higher risk of splashing.[4]

  • Respiratory Protection: An N95 respirator should be the minimum protection when handling the solid material outside of a fume hood.[4][5]

Operational Plan: Step-by-Step Handling Procedures

All work with this compound, in both solid and solution form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Solid in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_transfer Transfer Solution Using Syringe or Cannula handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff_ppe Doff PPE Correctly cleanup_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Handling Workflow Diagram

Detailed Steps:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling:

    • Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat.

    • Dissolving: Add solvent to the solid in a controlled manner to avoid dust generation.

    • Transfers: Use a syringe or cannula for liquid transfers to minimize the risk of spills.

  • Cleanup:

    • Decontamination: All surfaces and glassware should be decontaminated. A solution of sodium hydroxide or another suitable deactivating agent may be appropriate, but compatibility with all materials should be verified.

    • Spills: In the event of a spill, evacuate the immediate area. The spill should be cleaned up by trained personnel wearing appropriate PPE, including respiratory protection. Absorb the spill with an inert material and place it in a sealed container for disposal.

Disposal Plan: Managing Hazardous Waste

All waste contaminated with this compound is considered hazardous.

Waste Segregation and Disposal Protocol:

cluster_waste_streams Waste Generation solid_waste Contaminated Solids (Gloves, Weigh Boats, etc.) solid_container Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions and Contaminated Solvents liquid_container Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Needles and Syringes sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container disposal_service Hazardous Waste Disposal Service solid_container->disposal_service liquid_container->disposal_service sharps_container->disposal_service

Waste Disposal Flowchart

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Contaminated needles and syringes must be disposed of in a puncture-proof sharps container.

All waste must be disposed of in accordance with local, state, and federal regulations.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Always have a copy of the available safety information for related compounds accessible to show to medical personnel.

References

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